Product packaging for Artonin E(Cat. No.:CAS No. 129683-93-8)

Artonin E

Cat. No.: B1667623
CAS No.: 129683-93-8
M. Wt: 436.5 g/mol
InChI Key: HDHRTQZSBFUBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Artonin E has been reported in Artocarpus altilis, Artocarpus kemando, and other organisms with data available.
structure given in first source;  isolated from the bark of Artocarpus communis Forst.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24O7 B1667623 Artonin E CAS No. 129683-93-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129683-93-8

Molecular Formula

C25H24O7

Molecular Weight

436.5 g/mol

IUPAC Name

5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)-2-(2,4,5-trihydroxyphenyl)pyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H24O7/c1-12(2)5-6-14-22(30)21-19(29)11-20-13(7-8-25(3,4)32-20)24(21)31-23(14)15-9-17(27)18(28)10-16(15)26/h5,7-11,26-29H,6H2,1-4H3

InChI Key

HDHRTQZSBFUBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=CC(=C(C=C4O)O)O)C

Appearance

Solid powder

melting_point

244 - 248 °C

Other CAS No.

129683-93-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5'-hydroxymorusin
artonin E

Origin of Product

United States

Foundational & Exploratory

Data Presentation: Quantitative Effects of Artonin E

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Artonin E in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This compound, a prenylated flavonoid originally isolated from the stem bark of Artocarpus elasticus, has emerged as a compound of significant interest in oncology research.[1][2] Preclinical studies have demonstrated its potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anticancer effects, with a focus on the core signaling pathways, quantitative data from key experiments, and detailed methodologies for researchers.

The efficacy of this compound is demonstrated through its dose- and time-dependent effects on cancer cell viability, apoptosis induction, and cell cycle progression. The following tables summarize the key quantitative data from various studies.

Table 1: Cytotoxicity of this compound (IC₅₀ Values) in Various Cancer Cell Lines

Cell LineCancer TypeTime Point (hours)IC₅₀ ValueReference
HCT116Colon Cancer243.25 ± 0.24 µg/mL[3]
LoVoColon Cancer2411.73 ± 1.99 µg/mL[3]
MCF-7Breast Cancer (ER+)243.8 µM[1]
MCF-7Breast Cancer (ER+)485.1 µM
MCF-7Breast Cancer (ER+)726.9 µM
MDA-MB-231Triple-Negative Breast Cancer2414.3 µM
MDA-MB-231Triple-Negative Breast Cancer4813.9 µM
MDA-MB-231Triple-Negative Breast Cancer729.8 µM
SKOV-3Ovarian Cancer726.5 ± 0.5 µg/mL
T1074Normal Ovarian Cells7232.5 ± 0.5 µg/mL
H460Lung CancerNot Specified31.93 µg/ml

Table 2: this compound-Induced Apoptosis and Related Markers

Cell LineTreatmentParameterResultReference
MCF-730 µM this compound (24h)Caspase-9 ActivitySignificant increase vs. control
MCF-730 µM this compound (24h)Caspase-8 ActivitySignificant increase vs. control
MDA-MB-2313, 10, 30 µM this compoundCaspase-8 & -9 ActivityDose-dependent increase
SKOV-3This compoundCaspase-3, -8, -9 ActivityActivation promoted
LoVo30 µg/mL this compound (24h)Sub-G1 Population12.61%
HCT1162.5 µg/mL this compound (24h)Sub-G1 Population6.80%

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineTreatment% Cells in G₀/G₁ Phase% Cells in S PhaseReference
MCF-7Control57.6%Not Specified
MCF-73 µM this compound60.8%Not Specified
MCF-710 µM this compound68.7%Not Specified
SKOV-3This compoundNot SpecifiedS Phase Arrest
MDA-MB-231This compoundNot SpecifiedG₂/M Arrest

Table 4: Induction of Reactive Oxygen Species (ROS) by this compound

Cell LineTreatment% of Cells with Increased ROSReference
MCF-7Control17.7%
MCF-710 µM this compound47.80%
MCF-730 µM this compound66.26%
MDA-MB-231Control8.3%
MDA-MB-2313 µM this compound19.1%
MDA-MB-23110 µM this compound28.8%
MDA-MB-23130 µM this compound43.9%

Core Mechanisms of Action

This compound employs a multi-pronged approach to inhibit cancer cell growth and survival, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, all orchestrated by the modulation of critical signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, engaging both the intrinsic (mitochondrial) and, in some cases, the extrinsic pathways. A key initiating event is the significant elevation of intracellular Reactive Oxygen Species (ROS).

This ROS accumulation leads to a loss of mitochondrial membrane potential (ΔΨm), a critical step in the intrinsic apoptotic pathway. The disruption of the mitochondrial membrane facilitates the release of cytochrome c into the cytosol. This process is further amplified by this compound's modulation of the Bcl-2 family of proteins; it upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.

The released cytochrome c, along with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving cellular substrates like PARP (Poly (ADP-ribose) polymerase). In certain cancer cells, such as MDA-MB-231, this compound also activates the extrinsic pathway initiator, caspase-8.

Furthermore, this compound has been shown to significantly suppress the expression of inhibitors of apoptosis proteins (IAPs) like livin and survivin, thereby lowering the threshold for apoptosis induction.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway caspase8 Caspase-8 caspase37 Caspase-3, -7 caspase8->caspase37 ros ROS ↑ mmp ΔΨm Loss ros->mmp cyto_c Cytochrome c release mmp->cyto_c caspase9 Caspase-9 cyto_c->caspase9 bax Bax ↑ bax->mmp bcl2 Bcl-2, Bcl-xL ↓ bcl2->mmp caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis artoninE This compound artoninE->caspase8 (MDA-MB-231) artoninE->ros artoninE->bax artoninE->bcl2 livin Livin, Survivin ↓ artoninE->livin livin->caspase37

This compound-Induced Apoptotic Signaling Pathway.
Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, an essential mechanism for its anti-proliferative effects. The specific phase of arrest appears to be cell-type dependent. For instance, in MCF-7 breast cancer cells, this compound induces a G₀/G₁ phase arrest. This is associated with the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of cyclin D. In contrast, studies on SKOV-3 ovarian cancer cells have reported an S phase arrest, while in MDA-MB-231 cells, a G₂/M arrest was observed. The accumulation of cells in the sub-G₁ phase, as detected by flow cytometry, is indicative of apoptotic cell death.

G cluster_cellcycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S block_g1 G1->block_g1 G2M G2/M Phase S->G2M block_s S->block_s G2M->G1 block_g2m G2M->block_g2m artoninE This compound p21 p21 ↑ artoninE->p21 cyclinD Cyclin D ↓ artoninE->cyclinD artoninE->block_s artoninE->block_g2m p21->block_g1 cyclinD->block_g1 block_g1->S block_s->G2M Arrest (SKOV-3) block_g2m->G1 Arrest (MDA-MB-231)

This compound-Induced Cell Cycle Arrest Points.
Inhibition of Metastasis and Modulation of Signaling Pathways

This compound has demonstrated potential in curbing the metastatic spread of cancer. It inhibits the migration and invasion of lung cancer cells by suppressing key proteins involved in cell motility. This is achieved through the decreased activation of Focal Adhesion Kinase (FAK) and its downstream effector, protein kinase B (AKT). The expression of Cell division cycle-42 (CDC42), a protein crucial for cell movement, is also reduced. Additionally, this compound enhances anoikis (detachment-induced apoptosis) in lung cancer cells, a critical mechanism for preventing metastasis, by downregulating the anti-apoptotic protein Mcl-1.

The anticancer effects of this compound are mediated through its influence on major signaling cascades. In colon cancer cells, it induces apoptosis through the activation of the MAPK signaling pathway, evidenced by increased phosphorylation of ERK1/2, p38, and c-Jun. While ERK activation is often associated with proliferation, in this context, it promotes apoptosis. Conversely, in MCF-7 cells, this compound has been reported to downregulate the MAPK pathway. This highlights the context-dependent nature of its action.

G cluster_pathways Signaling Pathways fak FAK akt AKT fak->akt migration Migration & Invasion akt->migration mapk MAPK (ERK, p38, c-Jun) apoptosis Apoptosis mapk->apoptosis (Colon Cancer) proliferation Proliferation mapk->proliferation (MCF-7) artoninE This compound artoninE->fak artoninE->akt artoninE->mapk Modulates

Modulation of Key Signaling Pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µg/mL or µM) and a vehicle control (e.g., DMSO) for specified time points (24, 48, 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using dose-response curve analysis.

Apoptosis Detection (Annexin V-FITC/PI Assay)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Protocol:

    • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with this compound for the desired time.

    • Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Washing: Wash the cell pellet twice with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells immediately by flow cytometry.

Cell Cycle Analysis
  • Principle: Quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G₀/G₁, S, G₂/M). Apoptotic cells appear as a sub-G₁ peak.

  • Protocol:

    • Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubation: Incubate for 30 minutes in the dark at room temperature.

    • Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in each phase are determined using cell cycle analysis software.

Western Blotting
  • Principle: Detects specific proteins in a sample to analyze changes in their expression or phosphorylation state.

  • Protocol:

    • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-ERK) overnight at 4°C.

    • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

G cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Cell Culture & Treatment with this compound viability Cell Viability (MTT Assay) start->viability apoptosis Apoptosis Analysis (Flow Cytometry) start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle western Protein Expression (Western Blot) start->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cycle_dist Cell Cycle Phase Distribution cell_cycle->cycle_dist protein_level Protein Level Changes western->protein_level conclusion Mechanism of Action Elucidation ic50->conclusion apoptosis_quant->conclusion cycle_dist->conclusion protein_level->conclusion

General Experimental Workflow for this compound Studies.

Conclusion

This compound exhibits significant anticancer activity through a sophisticated and multifaceted mechanism of action. It effectively induces apoptosis via ROS generation and modulation of the mitochondrial pathway, halts cell proliferation by inducing cell cycle arrest, and possesses the potential to inhibit metastasis. Its ability to modulate key signaling pathways, including the MAPK and Akt cascades, underscores its potential as a promising candidate for the development of novel cancer therapeutics. Further investigation in preclinical animal models is warranted to fully elucidate its therapeutic potential.

References

Artonin E: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid, has garnered significant attention within the scientific community for its potent cytotoxic and other biological activities. This document provides an in-depth technical overview of the discovery of this compound, its primary natural sources, and the experimental methodologies employed for its isolation, characterization, and biological evaluation. Detailed protocols for key experiments, quantitative data from various studies, and visualizations of its molecular signaling pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first successfully isolated from the bark of Artocarpus rigida Blume, a plant indigenous to Indonesia. Subsequent research has identified this compound in various other species of the Artocarpus genus, which is distributed throughout tropical regions of Asia. These species represent the primary natural sources of this compound.

Table 1: Natural Sources of this compound

Plant SpeciesPart of PlantGeographical Location
Artocarpus rigidaBark, Root BarkIndonesia (Lampung Province)[1][2]
Artocarpus elasticusStem BarkMalaysia[3]
Artocarpus communisBark-
Artocarpus rotunda--
Artocarpus altilis--
Artocarpus kemando--

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation of this compound from Artocarpus rigida

A standardized protocol for the isolation of this compound from the root bark of Artocarpus rigida is as follows:

  • Extraction: 3 kg of powdered root bark of A. rigida is exhaustively extracted first with n-hexane for three days, followed by a mixture of methanol-ethyl acetate (1:1) for another three days. The solvents are then removed using a vacuum rotary evaporator to yield a methanol/EtOAc extract.[2]

  • Fractionation: The crude extract is then subjected to vacuum liquid chromatography (VLC) on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate (from 100% n-hexane to 100% ethyl acetate) to yield several fractions.[2]

  • Purification: The fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography until a pure, yellow crystalline solid is obtained.

G Workflow for the Isolation and Characterization of this compound cluster_isolation Isolation cluster_characterization Characterization cluster_bioactivity Biological Evaluation plant_material Powdered Root Bark of Artocarpus rigida extraction Exhaustive Extraction (n-hexane, then Methanol/EtOAc) plant_material->extraction fractionation Vacuum Liquid Chromatography (Silica Gel, n-hexane/EtOAc gradient) extraction->fractionation purification Column Chromatography fractionation->purification pure_compound Pure this compound (Yellow Crystals) purification->pure_compound spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR, MS) pure_compound->spectroscopy cytotoxicity Cytotoxicity Assays (MTT Assay) pure_compound->cytotoxicity cell_cycle Cell Cycle Analysis (Flow Cytometry) pure_compound->cell_cycle signaling Signaling Pathway Analysis (Western Blot) pure_compound->signaling structure Structural Elucidation spectroscopy->structure

Isolation and Characterization Workflow
Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

  • UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in methanol typically shows absorption maxima around 268 nm and 347 nm, which are characteristic of a flavonoid chromophore.

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for hydroxyl groups (a broad band around 3343 cm⁻¹), a carbonyl group (around 1635 cm⁻¹), and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural elucidation. The ¹H NMR spectrum reveals signals for aromatic protons, prenyl groups, and hydroxyl protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution is analyzed by flow cytometry.

  • Cell Treatment: Cells are treated with different concentrations of this compound for a specific duration.

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression of proteins involved in signaling pathways.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a suitable method, such as the Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bax, Bcl-2, MAPK proteins), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The following tables summarize some of the key findings.

Table 2: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)IC₅₀ (µg/mL)Reference
P-388Murine Leukemia-0.06
MCF-7Breast Cancer3 (after 12h)-
LoVoColon Cancer-11.73 ± 1.99
HCT116Colon Cancer-3.25 ± 0.24
SKOV-3Ovarian Cancer--

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (12-hour treatment)

Treatment% of Cells in G₀/G₁ Phase% of Cells in S Phase% of Cells in G₂/M PhaseReference
Control (Untreated)57.6%--
This compound (3 µM)60.8%--
This compound (10 µM)68.7%--

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, mediated by the intrinsic (mitochondrial) pathway and modulation of the MAPK signaling pathway.

Intrinsic Apoptotic Pathway

This compound has been shown to induce apoptosis in cancer cells through a p53-independent mechanism. The key events in this pathway are:

  • Upregulation of Bax: this compound increases the expression of the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: Concurrently, it decreases the expression of the anti-apoptotic protein Bcl-2.

  • Mitochondrial Membrane Potential Disruption: The increased Bax/Bcl-2 ratio leads to the disruption of the mitochondrial membrane potential.

  • Cytochrome c Release: This disruption results in the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-7, leading to the execution of apoptosis.

G Intrinsic Apoptotic Pathway Induced by this compound Artonin_E This compound Bax Bax (Pro-apoptotic) Artonin_E->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Artonin_E->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts membrane potential Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase7 Caspase-7 Caspase9->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis Executes

This compound-Induced Intrinsic Apoptosis
MAPK Signaling Pathway

This compound has also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colon cancer cells. This pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. This compound treatment leads to the phosphorylation and activation of key MAPK proteins such as p38 and JNK, which are associated with the induction of apoptosis.

G MAPK Signaling Pathway Modulation by this compound Artonin_E This compound MAPK_pathway MAPK Signaling Pathway Artonin_E->MAPK_pathway Modulates p38 p38 MAPK MAPK_pathway->p38 Activates (Phosphorylation) JNK JNK MAPK_pathway->JNK Activates (Phosphorylation) Apoptosis Apoptosis p38->Apoptosis Promotes JNK->Apoptosis Promotes

Modulation of MAPK Pathway by this compound

Conclusion

This compound is a promising natural product with significant potential for development as a therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the current knowledge on this compound, from its discovery and natural sources to the detailed experimental protocols for its study and the elucidation of its mechanisms of action. The provided data and visualizations are intended to facilitate further research and development of this potent flavonoid.

References

Artonin E Signaling Pathways in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising natural compound with potent anticancer properties.[1][2][3] Extensive research has demonstrated its ability to induce apoptosis in a variety of cancer cell lines through the modulation of intricate signaling pathways. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. The primary mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway, characterized by mitochondrial dysregulation, activation of caspases, and regulation of the Bcl-2 family of proteins.[1][4] Furthermore, this compound has been shown to influence other critical signaling pathways, including the MAPK cascade, and to induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.

Quantitative Data: Cytotoxicity of this compound

The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

Cell LineCancer TypeTime (h)IC50 (µg/mL)IC50 (µM)Selectivity IndexReference
SKOV-3Ovarian Cancer726.5 ± 0.5-5.0
T1074 (normal)Ovarian7232.5 ± 0.5--
SKOV-3 (2D)Ovarian Cancer726.0 ± 0.8-4.67
T1074 (2D normal)Ovarian7228.0 ± 0.8--
SKOV-3 (3D)Ovarian Cancer7225.0 ± 0.8-3.4
T1074 (3D normal)Ovarian7285.0 ± 0.5--
LoVoColon Cancer2411.73 ± 1.99--
HCT116Colon Cancer243.25 ± 0.24--
MCF-7Breast Cancer24-3.8-
MCF-7Breast Cancer48-5.1-
MCF-7Breast Cancer72-6.9-
MDA-MB-231Breast Cancer24-14.134.68
MDA-MB-231Breast Cancer48-13.93-
MDA-MB-231Breast Cancer72-9.77-

Core Signaling Pathways in this compound-Induced Apoptosis

This compound primarily triggers the intrinsic apoptotic pathway, which is centered on the mitochondria. Key events in this pathway are detailed below.

The Intrinsic (Mitochondrial) Apoptosis Pathway

This compound treatment leads to a cascade of events that compromise mitochondrial integrity. This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the release of mitochondrial intermembrane space proteins and subsequent caspase activation.

  • ROS Generation: this compound induces the production of reactive oxygen species (ROS), which can act as upstream signaling molecules to trigger mitochondrial stress.

  • Bcl-2 Family Regulation: A pivotal step is the alteration of the balance between pro- and anti-apoptotic members of the Bcl-2 protein family.

    • Upregulation of Pro-apoptotic Proteins: The expression of Bax is significantly increased.

    • Downregulation of Anti-apoptotic Proteins: The expression of Bcl-2 and Bcl-xL is decreased.

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The shift in the Bcl-2 protein ratio leads to the loss of the mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial outer membrane allows for the release of cytochrome c from the intermembrane space into the cytosol.

  • Apoptosome Formation and Initiator Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

  • Effector Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • PARP Cleavage and Apoptosis Execution: The effector caspases cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

ArtoninE_Intrinsic_Pathway ArtoninE This compound ROS ↑ Reactive Oxygen Species (ROS) ArtoninE->ROS Bax ↑ Bax ArtoninE->Bax Bcl2 ↓ Bcl-2 / Bcl-xL ArtoninE->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion CytoC_release Cytochrome c Release MMP->CytoC_release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC_release->Apoptosome Casp9 ↑ Cleaved Caspase-9 Apoptosome->Casp9 Casp37 ↑ Cleaved Caspase-3/7 Casp9->Casp37 PARP ↑ Cleaved PARP Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, some studies have shown that this compound can also activate initiator caspase-8, a key component of the extrinsic pathway, suggesting a potential crosstalk between the two pathways. The activation of caspase-8 was observed in SKOV-3 ovarian cancer cells. In MCF-7 breast cancer cells, caspase-8 activity was only significantly increased at higher concentrations.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis, is also modulated by this compound. In colon cancer cells (LoVo and HCT116), this compound treatment leads to the increased phosphorylation of:

  • ERK1/2

  • p38

  • c-Jun

This suggests that this compound-induced apoptosis is associated with the activation of the MAPK signaling pathway.

ArtoninE_MAPK_Pathway ArtoninE This compound MAPK_Pathway MAPK Signaling Cascade ArtoninE->MAPK_Pathway pERK ↑ p-ERK1/2 MAPK_Pathway->pERK pp38 ↑ p-p38 MAPK_Pathway->pp38 pcJun ↑ p-c-Jun MAPK_Pathway->pcJun Apoptosis Apoptosis pERK->Apoptosis pp38->Apoptosis pcJun->Apoptosis

Downregulation of Inhibitor of Apoptosis Proteins (IAPs)

This compound has also been shown to suppress the expression of several Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells and contribute to chemoresistance. The downregulation of these proteins facilitates the apoptotic process. Proteins affected include:

  • Survivin

  • Livin

  • xIAP

  • HSP70 and HSP27

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of approximately 0.5 × 10^4 to 1 × 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired time points (e.g., 24, 48, 72 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

  • Protocol:

    • Seed cells in a 6-well plate and treat with this compound for the specified duration.

    • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Principle: Fluorimetric or colorimetric assays are used to measure the activity of specific caspases. These assays utilize synthetic peptide substrates that are conjugated to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.

  • Protocol (Fluorimetric):

    • Treat cells with this compound and prepare cell lysates.

    • Incubate the lysate with a specific caspase substrate (e.g., DEVD-AFC for caspase-3, LEHD-AFC for caspase-9, IETD-AFC for caspase-8).

    • Measure the fluorescence of the released fluorophore (e.g., AFC) at the appropriate excitation and emission wavelengths using a fluorometer.

    • Quantify the caspase activity relative to a standard curve or as a fold change compared to the control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_endpoints Data & Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Caspase_Assay Caspase Activity Assay Treatment->Caspase_Assay IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Levels Protein Level Changes Western_Blot->Protein_Levels Enzyme_Activity Caspase Activity Fold Change Caspase_Assay->Enzyme_Activity

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines, acting primarily through the intrinsic mitochondrial pathway. Its mechanism of action involves the generation of ROS, modulation of Bcl-2 family proteins, disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade. Furthermore, this compound's ability to activate the MAPK signaling pathway and downregulate inhibitor of apoptosis proteins highlights its multi-faceted approach to inducing cancer cell death. The comprehensive data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent. Further investigation in preclinical and clinical settings is warranted to fully elucidate its efficacy and safety.

References

Artonin E: A Technical Guide on Structure-Activity Relationships for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Artonin E, a prenylated flavonoid predominantly isolated from plants of the Artocarpus genus, has garnered significant scientific interest due to its diverse and potent biological activities.[1] Possessing a unique chemical scaffold, this compound has demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of this compound. It synthesizes quantitative data from numerous studies, details the experimental protocols used for its evaluation, and visualizes the complex biological pathways it modulates. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic application of this compound and its analogs.

Chapter 1: Anticancer Activity and Mechanisms of Action

This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer cell lines, including colon, breast, ovarian, and leukemia.[3][4] Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, mediated through the modulation of key signaling pathways.

Cytotoxicity Profile

The efficacy of this compound varies across different cancer cell types, as demonstrated by its half-maximal inhibitory concentration (IC50) values. These values, collated from multiple studies, underscore its potential as a broad-spectrum anticancer agent.

Cell LineCancer TypeIC50 (µM)IC50 (µg/mL)Treatment Duration (hours)Reference
MCF-7 Breast (ER+)3.8 - 6.9-24 - 72
MDA-MB-231 Breast (Triple Negative)9.8 - 14.3-24 - 72
LoVo Colon-11.73 ± 1.9924
HCT116 Colon-3.25 ± 0.2424
SKOV-3 (2D) Ovarian-6.0 ± 0.872
SKOV-3 (3D) Ovarian-25.0 ± 0.872
P-388 Murine Leukemia-1.56-

Note: Conversion from µg/mL to µM requires the molecular weight of this compound (436.5 g/mol ). Some studies report values in only one unit.

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key initiating event is the increased production of reactive oxygen species (ROS) within the cancer cells. This oxidative stress leads to the depolarization of the mitochondrial membrane, releasing cytochrome c into the cytoplasm.

This cascade activates initiator caspases, such as caspase-9 (intrinsic) and caspase-8 (extrinsic), which in turn activate executioner caspases like caspase-3 and caspase-7. The activation of these caspases is confirmed by the cleavage of downstream targets like poly (ADP-ribose) polymerase (PARP). Furthermore, this compound modulates the Bcl-2 family of proteins, promoting apoptosis by upregulating the pro-apoptotic protein Bax and downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway caspase8 Caspase-8 activation caspase37 Caspase-3/7 activation caspase8->caspase37 ros ↑ Reactive Oxygen Species (ROS) mito Mitochondrial Membrane Disruption ros->mito cyto ↑ Cytochrome c release mito->cyto caspase9 Caspase-9 activation cyto->caspase9 caspase9->caspase37 bcl2 ↓ Bcl-2, Bcl-xL (Anti-apoptotic) bax ↑ Bax (Pro-apoptotic) bax->mito parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis artonin This compound artonin->caspase8 artonin->ros artonin->bcl2 artonin->bax

Diagram 1: this compound's mechanism for inducing apoptosis in cancer cells.
Cell Cycle Arrest & Signaling Pathway Modulation

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest. In MCF-7 breast cancer cells, it causes an arrest at the G1 phase, preventing cells from entering the DNA synthesis (S) phase. This is associated with the upregulation of the cell cycle regulatory protein p21. In other cancer types, such as triple-negative breast cancer, a G2/M phase arrest has been observed.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell survival and proliferation, is another key target. This compound treatment leads to the phosphorylation and activation of p38 and JNK, while differentially affecting ERK1/2, ultimately steering the cellular response towards apoptosis.

G cluster_cellcycle Cell Cycle Regulation cluster_mapk MAPK Signaling artonin This compound p21 ↑ p21 expression artonin->p21 cyclinD ↓ Cyclin D artonin->cyclinD mapk MAPK Pathway artonin->mapk g1_arrest G1 Phase Arrest (e.g., MCF-7 cells) p21->g1_arrest cyclinD->g1_arrest proliferation ↓ Proliferation g1_arrest->proliferation g2m_arrest G2/M Phase Arrest (e.g., MDA-MB 231 cells) g2m_arrest->proliferation erk ↑ p-ERK1/2 mapk->erk p38 ↑ p-p38 mapk->p38 jnk ↑ p-JNK (p-c-Jun) mapk->jnk apoptosis → Apoptosis erk->apoptosis p38->apoptosis jnk->apoptosis

Diagram 2: Modulation of cell cycle and MAPK signaling by this compound.

Chapter 2: Structure-Activity Relationship Insights

While comprehensive SAR studies involving a large library of this compound analogs are limited, preliminary data from the modification of its core structure provide valuable insights. The flavonoid backbone, particularly the hydroxyl (-OH) and prenyl groups, are critical for its bioactivity.

A study involving the synthesis of this compound acetate, where hydroxyl groups are converted to ester groups, demonstrated a significant impact on cytotoxic activity against P-388 murine leukemia cells.

CompoundModificationIC50 (µg/mL) vs P-388 cellsReference
This compound Parent Compound0.06 - 1.56
This compound Acetate Esterification of -OH groups2.79

The data suggests that the free hydroxyl groups on the this compound scaffold are crucial for its potent anticancer activity. The acetylation of these groups leads to a notable decrease in cytotoxicity (a higher IC50 value). This highlights the importance of these hydrogen-bonding donor/acceptor sites for target interaction. The prenyl groups are generally understood to enhance lipophilicity, which can improve cell membrane permeability.

G cluster_structure This compound Structure cluster_activity Biological Activity core Flavonoid Core (A, B, C rings) prenyl Prenyl Groups permeability Cell Membrane Permeability prenyl->permeability enhances hydroxyl Hydroxyl (-OH) Groups binding Target Protein Binding hydroxyl->binding critical for modification Modification: Acetylation (-OH → -OAc) hydroxyl->modification cytotoxicity High Cytotoxicity permeability->cytotoxicity binding->cytotoxicity reduced_activity Reduced Cytotoxicity binding->reduced_activity modification->binding disrupts

Diagram 3: Conceptual structure-activity relationship of this compound.

Chapter 3: Other Biological Activities

Antimicrobial Activity

This compound has demonstrated activity against various pathogenic microbes. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

OrganismGram TypeActivity NotedReference
Escherichia coli Gram-NegativeActive
Bacillus subtilis Gram-PositiveActive
Staphylococcus aureus Gram-PositiveActive

Studies on the related compound Artonin I show that it can inhibit bacterial efflux pumps and induce depolarization of the cell membrane, suggesting a potential mechanism for this compound as well. This action can also reverse multidrug resistance and potentiate the effects of other antibiotics.

Anti-inflammatory Activity

Flavonoids from Artocarpus species are known for their anti-inflammatory properties. While specific data on this compound is sparse, related compounds have been shown to suppress T-cell proliferation and inhibit the production of pro-inflammatory cytokines like TNF-α and IFN-γ. The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Chapter 4: Experimental Methodologies

The biological activities of this compound have been characterized using a range of standard in vitro assays. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., LoVo, HCT116) are seeded into 96-well plates at a specific density (e.g., 6,000-7,000 cells/well) and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound (e.g., 1 to 30 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

    • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

    • Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

    • Analysis: Cell viability is expressed as a percentage relative to the control group, and the IC50 value is calculated.

G start Start step1 1. Seed cells in 96-well plate start->step1 step2 2. Incubate overnight for cell adherence step1->step2 step3 3. Treat cells with This compound & control step2->step3 step4 4. Incubate for 24-72 hours step3->step4 step5 5. Add MTT Reagent step4->step5 step6 6. Incubate for 2-4 hours (Formazan formation) step5->step6 step7 7. Add DMSO to dissolve crystals step6->step7 step8 8. Read absorbance (570 nm) step7->step8 end End: Calculate IC50 step8->end

References

Artonin E: A Technical Guide to p53-Independent Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid originally isolated from the stem bark of Artocarpus elasticus, has emerged as a promising phytochemical with significant cytotoxic activity against various cancer cell lines.[1][2] A key area of interest for its therapeutic potential is its ability to induce apoptosis, or programmed cell death, through a p53-independent mechanism. The tumor suppressor protein p53 is mutated or inactivated in over half of all human cancers, rendering many conventional therapies that rely on a functional p53 pathway ineffective. Compounds like this compound that can bypass this common resistance mechanism are therefore of high value in oncology drug development.

This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to induce p53-independent apoptosis. It consolidates quantitative data, details key experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism: Intrinsic Apoptotic Pathway

This compound primarily triggers apoptosis through the intrinsic, or mitochondrial, pathway in a manner that does not depend on the p53 tumor suppressor protein.[1][2] This process is initiated by intracellular signals that converge on the mitochondria, leading to the execution of the apoptotic program.

Regulation of the Bcl-2 Protein Family

The commitment to apoptosis is largely governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[3] this compound disrupts the delicate balance between these opposing factions. Treatment with this compound leads to a significant upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical event that leads to Mitochondrial Outer Membrane Permeabilization (MOMP).

Mitochondrial Disruption and Caspase Activation

The increased ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins promotes the formation of pores in the mitochondrial outer membrane. This disrupts the mitochondrial membrane potential (ΔΨm) and allows for the release of key apoptogenic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the cleavage and activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Involvement of the MAPK Signaling Pathway

In addition to its direct effects on the mitochondrial pathway, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colon cancer cells. Specifically, treatment with this compound leads to the increased phosphorylation and activation of c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK1/2). While ERK1/2 is often associated with cell survival, its sustained activation can also promote apoptosis by activating caspases and pro-apoptotic Bcl-2 family members. The activation of these MAPK pathways appears to be an additional mechanism through which this compound promotes apoptosis.

Quantitative Efficacy Data

The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

Cell LineCancer TypeIC50 ValueTime Point(s)Reference
LoVoColon Cancer11.73 ± 1.99 µg/mL24h
HCT116Colon Cancer3.25 ± 0.24 µg/mL24h
MCF-7Breast Cancer6.90 µM24h
5.10 µM48h
3.77 µM72h
MDA-MB-231Breast Cancer14.13 µM24h
13.93 µM48h
9.77 µM72h
SKOV-3Ovarian CancerNot explicitly stated in µM/µg/mL-
P388Murine Leukemia0.3 µg/mL-

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Cell LineTreatment ConcentrationResultReference
LoVo30 µg/mL12.61% sub-G1 population (apoptotic cells)
HCT1162.5 µg/mL6.80% sub-G1 population (apoptotic cells)
MDA-MB-2313, 10, 30 µMDose-dependent increase in Caspase-8 and -9 activity
MDA-MB-2313, 10, 30 µMIntracellular ROS increased from 8.3% to 19.1%, 28.8%, and 43.9%

Table 2: Quantitative Measures of this compound-Induced Apoptosis.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound-induced apoptosis.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., 6 x 10³ to 7 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-30 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) and treat with desired concentrations of this compound for 24 hours.

  • Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound, then wash with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-7, anti-PARP, anti-p-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

ArtoninE_Intrinsic_Apoptosis ArtoninE This compound Bcl2_Family Bcl-2 Family Regulation ArtoninE->Bcl2_Family modulates Mito Mitochondrion Bcl2_Family->Mito Bax ↑ Bcl-2, Bcl-xL ↓ Apoptosome Apoptosome Formation Mito->Apoptosome Cytochrome c release Caspases Caspase Cascade Apoptosome->Caspases Caspase-9 activation Apoptosis Apoptosis Caspases->Apoptosis Caspase-3/7 activation PARP cleavage

Caption: this compound induced intrinsic apoptosis pathway.

ArtoninE_MAPK_Pathway ArtoninE This compound MAPK MAPK Pathway ArtoninE->MAPK p38 p-p38 ↑ MAPK->p38 JNK p-c-Jun ↑ MAPK->JNK ERK p-ERK1/2 ↑ MAPK->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: Involvement of MAPK signaling in this compound's action.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein end Data Analysis viability->end apoptosis->end protein->end

Caption: General workflow for studying this compound's effects.

References

Artonin E: A Potent Inducer of Mitochondrial Membrane Depolarization in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising anti-cancer agent. Extensive research demonstrates its ability to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). This technical guide provides a comprehensive overview of the effects of this compound on ΔΨm, detailing the underlying signaling pathways, experimental methodologies for its assessment, and a compilation of quantitative data from peer-reviewed studies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other natural compounds targeting mitochondrial function in cancer.

Introduction

The mitochondrion plays a central role in the life and death of a cell. Beyond its function as the primary site of cellular energy production, it is a key regulator of the apoptotic cascade. The mitochondrial membrane potential (ΔΨm) is an essential component of mitochondrial function, and its dissipation is a hallmark of early-stage apoptosis. The loss of ΔΨm leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, thereby activating the caspase cascade and committing the cell to apoptosis.

This compound has been shown to exert its cytotoxic effects on cancer cells by targeting this very mechanism. Studies across multiple cancer cell lines, including breast, ovarian, and colon cancer, consistently demonstrate that this compound treatment leads to a dose-dependent decrease in ΔΨm, positioning it as a potent modulator of mitochondrial-mediated apoptosis.

Quantitative Data on this compound's Effect on Mitochondrial Membrane Potential and Apoptosis

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Citation
SKOV-3Ovarian Cancer726.5 ± 0.5[1][2]
T1074 (normal)Ovarian7232.5 ± 0.5[1][2]
LoVoColon Cancer2411.73 ± 1.99[3]
HCT116Colon Cancer243.25 ± 0.24
MCF-7Breast Cancer24~1.7 (3.8 µM)
MCF-7Breast Cancer48~2.3 (5.1 µM)
MCF-7Breast Cancer72~3.1 (6.9 µM)

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentProteinChange in ExpressionCitation
MCF-7This compoundBaxUpregulation
MCF-7This compoundBcl-2Downregulation
MCF-7This compoundCytochrome cUpregulation
MCF-7This compoundCaspase-7Upregulation
MCF-7This compoundCaspase-9Upregulation
SKOV-3This compoundBaxUpregulation
SKOV-3This compoundBcl-2Downregulation
SKOV-3This compoundHSP70Downregulation
SKOV-3This compoundSurvivinDownregulation
SKOV-3This compoundCaspase-3Activation
SKOV-3This compoundCaspase-8Activation
SKOV-3This compoundCaspase-9Activation
LoVoThis compoundBaxUpregulation
LoVoThis compoundBcl-2Downregulation
LoVoThis compoundBcl-xLDownregulation
LoVoThis compoundCleaved Caspase-7Upregulation
HCT116This compoundBaxUpregulation
HCT116This compoundBcl-2Downregulation
HCT116This compoundBcl-xLDownregulation
HCT116This compoundCleaved Caspase-7Upregulation

Signaling Pathways of this compound-Induced Mitochondrial Apoptosis

This compound initiates apoptosis primarily through the intrinsic mitochondrial pathway. The sequence of events is depicted in the signaling pathway diagram below. Treatment with this compound leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress, coupled with the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leads to the permeabilization of the outer mitochondrial membrane and the collapse of the mitochondrial membrane potential (ΔΨm). This disruption facilitates the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

ArtoninE_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound ROS ROS This compound->ROS induces Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 inhibits Bax_active Activated Bax ROS->Bax_active promotes Mito Mitochondrial Membrane Bax_active->Mito translocates to Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9_active Activated Caspase-9 Apoptosome->Casp9_active activates Casp37_active Activated Caspase-3/7 Casp9_active->Casp37_active activates Apoptosis Apoptosis Casp37_active->Apoptosis executes Bcl2->Bax_active inhibits MMP ΔΨm Collapse Mito->MMP leads to CytC Cytochrome c MMP->CytC releases CytC->Apaf1 binds

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols for Measuring Mitochondrial Membrane Potential

The assessment of ΔΨm is a crucial step in elucidating the mechanism of action of this compound. The two most common methods employed are JC-1 staining and Rhodamine 123 staining, both of which are detailed below.

JC-1 Staining Assay

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.

Protocol for Flow Cytometry:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. A positive control using a known mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at 10-50 µM for 15-30 minutes should be included.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifuge at 400 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of warm phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 0.5 mL of media or PBS containing 2 µM JC-1 dye.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 0.5 mL of PBS.

  • Analysis: Analyze the samples immediately by flow cytometry. Excite the cells at 488 nm. Detect green fluorescence (JC-1 monomers) in the FL1 channel (~529 nm) and red fluorescence (JC-1 aggregates) in the FL2 channel (~590 nm).

JC1_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells (1x10^6/well) B Treat with this compound / Controls A->B C Harvest & Wash Cells B->C D Resuspend in JC-1 (2 µM) C->D E Incubate (37°C, 15-30 min) D->E F Wash & Resuspend in PBS E->F G Flow Cytometry Analysis (Ex: 488nm, Em: FL1 & FL2) F->G H Calculate Red/Green Ratio G->H

Caption: Experimental workflow for JC-1 staining.

Rhodamine 123 Staining Assay

Rhodamine 123 is a cell-permeable cationic fluorescent dye that is readily sequestered by active mitochondria due to their negative membrane potential. A decrease in ΔΨm results in a reduced accumulation of Rhodamine 123 in the mitochondria and a corresponding decrease in fluorescence intensity.

Protocol for Fluorescence Microscopy/Plate Reader:

  • Cell Seeding: Seed cells in a 96-well black plate or on coverslips in a 6-well plate.

  • Treatment: Treat cells with this compound and controls as described for the JC-1 assay.

  • Staining: Remove the treatment medium and add Rhodamine 123 working solution (typically 1-10 µM in media or buffer) to each well.

  • Incubation: Incubate at 37°C for 30 minutes, protected from light.

  • Washing: Wash the cells twice with pre-warmed PBS or media.

  • Analysis:

    • Microscopy: Observe the cells under a fluorescence microscope using a FITC filter set (Excitation ~507 nm, Emission ~529 nm).

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

Rhodamine123_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition A Seed Cells (e.g., 96-well plate) B Treat with this compound / Controls A->B C Add Rhodamine 123 (1-10 µM) B->C D Incubate (37°C, 30 min, dark) C->D E Wash Cells Twice D->E F Fluorescence Microscopy or Plate Reader Analysis (Ex: ~507nm, Em: ~529nm) E->F

Caption: Experimental workflow for Rhodamine 123 staining.

Conclusion

The collective evidence strongly supports the role of this compound as a potent inducer of mitochondrial dysfunction in cancer cells. Its ability to disrupt the mitochondrial membrane potential is a key mechanism driving apoptosis. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic applications of this compound. For researchers in oncology and drug development, this compound represents a compelling natural product lead compound for the development of novel anti-cancer therapies that exploit the inherent vulnerabilities of cancer cell mitochondria. Future studies should focus on in vivo efficacy and the potential for combination therapies to enhance its anti-tumor activity.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Artonin E from Artocarpus Species

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Artonin E is a prenylated flavonoid found in various species of the Artocarpus genus, including Artocarpus rigida, A. elasticus, and A. communis[1][2]. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anticancer and antimalarial activities[1][2]. Research has demonstrated its ability to inhibit the growth of cancer cells and modulate signaling pathways, such as the estrogen receptor signaling cascade implicated in breast cancer[3]. These attributes make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide a comprehensive protocol for the isolation and purification of this compound from the root bark of Artocarpus rigida. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this document summarizes the key quantitative data from the isolation process and presents a visual workflow to guide researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₂₅H₂₄O₇PubChem
Molecular Weight436.5 g/mol PubChem
Melting Point244 - 248 °CHMDB
AppearanceYellow crystalsSuhartati et al., 2018
UV-vis (MeOH) λmax211, 268, 347 nmSuhartati et al., 2018
CAS Number129683-93-8PubChem

Experimental Protocol: Isolation of this compound from Artocarpus rigida Root Bark

This protocol details the materials and methods for the extraction, fractionation, and purification of this compound.

Materials and Equipment
  • Dried and powdered root bark of Artocarpus rigida

  • n-hexane

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Silica gel (for VLC)

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Rotary evaporator

  • Vacuum Liquid Chromatography (VLC) apparatus

  • Glass columns for chromatography

  • Beakers, flasks, and other standard laboratory glassware

  • Filtration apparatus

  • Melting point apparatus

Step-by-Step Methodology

1. Extraction

a. Macerate 3 kg of the powdered root bark of A. rigida exhaustively with n-hexane for 72 hours to defat the plant material.

b. Discard the n-hexane extract and air-dry the plant residue.

c. Extract the defatted plant material with a 1:1 mixture of methanol and ethyl acetate for 72 hours.

d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol/ethyl acetate extract. From 3 kg of starting material, approximately 150.9 g of crude extract can be expected.

2. Fractionation using Vacuum Liquid Chromatography (VLC)

a. Prepare a slurry of silica gel in n-hexane and pack it into a VLC column.

b. Adsorb the crude methanol/ethyl acetate extract (150.9 g) onto a small amount of silica gel and load it onto the top of the packed column.

c. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1, 8:2, ..., 1:9, 100% EtOAc).

d. Collect the fractions and monitor them by TLC. Combine fractions with similar TLC profiles. This process should yield several main fractions. For example, six main fractions (A-F) can be obtained.

3. Purification of this compound

a. Subject the fractions containing this compound (identified by TLC comparison with a standard if available, or based on previous literature reports, typically in the more polar fractions like B and C) to a second round of VLC with the same eluent system. From this, fractions weighing approximately 38.7 g (Fraction B) and 23.8 g (Fraction C) can be obtained.

b. Combine the purified fractions containing the compound of interest.

c. Recrystallize the combined fractions from a suitable solvent system (e.g., n-hexane/ether) to yield pure this compound as yellow crystals. This can yield approximately 1.6343 g of pure this compound.

4. Characterization

a. Determine the melting point of the purified crystals. The expected melting point is in the range of 250–252 °C.

b. Characterize the compound using spectroscopic methods such as UV-Vis, IR, ¹H-NMR, and ¹³C-NMR to confirm its identity as this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from the isolation of this compound from 3 kg of Artocarpus rigida root bark as reported by Suhartati et al. (2018).

ParameterValue
Starting Plant Material (dried root bark)3 kg
Crude Methanol/Ethyl Acetate Extract150.9 g
Fraction B (from first VLC)38.7 g
Fraction C (from first VLC)23.8 g
Yield of Pure this compound1.6343 g
Melting Point of Pure this compound250-252 °C

Visual Schematics

This compound Isolation Workflow

The following diagram illustrates the step-by-step workflow for the isolation of this compound.

ArtoninE_Isolation_Workflow start Start: Dried & Powdered Root Bark of Artocarpus rigida (3 kg) extraction1 Maceration with n-hexane (3 days) start->extraction1 extraction2 Maceration with MeOH:EtOAc (1:1) (3 days) extraction1->extraction2 Residue concentration Concentration (Rotary Evaporator) extraction2->concentration crude_extract Crude Extract (150.9 g) concentration->crude_extract vlc1 Vacuum Liquid Chromatography (VLC) (n-hexane:EtOAc gradient) crude_extract->vlc1 fractions Collect & Combine Fractions (A-F) vlc1->fractions vlc2 Re-chromatography of Fractions B (38.7 g) & C (23.8 g) (VLC with same eluent) fractions->vlc2 recrystallization Recrystallization (n-hexane/ether) vlc2->recrystallization pure_artonin_e Pure this compound (1.6343 g, Yellow Crystals) recrystallization->pure_artonin_e characterization Characterization (m.p., UV, IR, NMR) pure_artonin_e->characterization

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway Inhibition by this compound

This compound has been shown to abrogate estrogen receptor (ER) signaling in breast cancer cells. The following diagram depicts a simplified model of this inhibitory action.

ArtoninE_Signaling_Pathway estrogen Estrogen er Estrogen Receptor (ER) estrogen->er Binds to binding Binding & Activation er->binding artonin_e This compound artonin_e->er inhibition Inhibition dimerization Dimerization binding->dimerization translocation Nuclear Translocation dimerization->translocation ere Estrogen Response Element (ERE) in DNA translocation->ere Binds to transcription Gene Transcription ere->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibition->er

Caption: Inhibition of Estrogen Receptor Signaling by this compound.

References

Application Notes and Protocols: Artonin E Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation, purification, and a proposed synthetic route for Artonin E, a prenylated flavonoid with significant anti-cancer properties. Additionally, the document outlines the key signaling pathways affected by this compound.

Data Summary

The following tables summarize quantitative data associated with the isolation and biological activity of this compound.

Table 1: Isolation of this compound from Artocarpus rigida

ParameterValueReference
Starting Material3 kg of powdered root bark[1]
Extraction Solventn-hexane followed by methanol-ethyl acetate (1:1)[1]
Crude Extract Yield150.9 g[1]
Final Yield of this compound1.6343 g[1]
Melting Point250–252 °C[1]

Table 2: Cytotoxic Activity of this compound

Cell LineIC₅₀ (µg/mL)Reference
Murine Leukemia (P-388)0.3
Human Colon Cancer (LoVo)11.73 ± 1.99
Human Colon Cancer (HCT116)3.25 ± 0.24
Human Breast Cancer (MCF-7)2.6
Human Breast Cancer (MDA-MB-231)13.5
Human Ovarian Cancer (SKOV-3)6.0 ± 0.8 (2D culture)
Human Ovarian Cancer (SKOV-3)25.0 ± 0.8 (3D culture)

Experimental Protocols

I. Isolation and Purification of this compound from Artocarpus rigida

This protocol is adapted from the methods described by Suhartati et al..

1. Extraction: a. Macerate 3 kg of powdered root bark of Artocarpus rigida exhaustively with n-hexane for 3 days. b. Discard the n-hexane extract and subsequently macerate the plant material with a 1:1 mixture of methanol and ethyl acetate for 3 days. c. Concentrate the methanol-ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Fractionation (Vacuum Liquid Chromatography - VLC): a. Subject the crude extract (150.9 g) to Si-gel VLC. b. Elute with a gradient of ethyl acetate in n-hexane (0-100%) to yield six main fractions (A-F). c. Re-chromatograph fractions B (38.7 g) and C (23.8 g) using Si-gel VLC with the same eluent system.

3. Recrystallization: a. Combine the fractions containing the yellow solid suspected to be this compound. b. Recrystallize the solid to obtain yellow crystals of this compound (1.6343 g). c. Confirm the purity by determining the melting point (expected: 250–252 °C) and by thin-layer chromatography (TLC) using multiple eluent systems.

II. Proposed Total Synthesis of this compound

While a specific total synthesis of this compound has not been detailed in the reviewed literature, a plausible retrosynthetic analysis and forward synthesis can be proposed based on common strategies for prenylated flavonoids. The key steps would involve the construction of the flavonoid core followed by prenylation.

Retrosynthetic Analysis:

A plausible retrosynthetic route for this compound is outlined below.

G Artonin_E This compound Prenylation Regioselective Prenylation Artonin_E->Prenylation Flavonoid_Core Flavonoid Core Prenylation->Flavonoid_Core Chalcone Chalcone Intermediate Flavonoid_Core->Chalcone Acetophenone Substituted Acetophenone Chalcone->Acetophenone Benzaldehyde Substituted Benzaldehyde Chalcone->Benzaldehyde

Figure 1: Retrosynthesis of this compound.

Forward Synthesis Protocol (Proposed):

  • Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve a suitably protected polyhydroxyacetophenone and a protected 2,4,5-trihydroxybenzaldehyde in ethanol. b. Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at low temperature. c. Stir the reaction mixture until completion (monitored by TLC). d. Neutralize with a dilute acid and extract the chalcone product with an organic solvent. e. Purify the chalcone by column chromatography.

  • Flavone Synthesis (Oxidative Cyclization): a. Dissolve the purified chalcone in a suitable solvent (e.g., DMSO). b. Add a catalyst, such as iodine, and heat the mixture to effect oxidative cyclization to the flavone core. c. Quench the reaction, extract the product, and purify by column chromatography.

  • Prenylation: a. To a solution of the flavone core in a suitable solvent, add a prenylating agent (e.g., prenyl bromide) in the presence of a base or a Lewis acid catalyst to achieve C-prenylation. b. Monitor the reaction for the formation of the desired prenylated product. c. Purify the product using column chromatography to separate regioisomers.

  • Deprotection: a. Remove the protecting groups from the hydroxyl functions using appropriate reagents (e.g., BBr₃ for methoxy groups) to yield this compound. b. Purify the final product by HPLC.

III. Purification of this compound by HPLC

For high-purity this compound, a reverse-phase HPLC method is recommended.

1. HPLC System and Column:

  • HPLC system with a UV detector.
  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid or acetic acid.
  • Mobile Phase B: Acetonitrile or methanol.

3. Gradient Elution Program (Example):

  • A gradient elution is typically effective for separating flavonoids from complex mixtures. An example program is as follows:
  • 0-5 min: 20% B
  • 5-25 min: 20-80% B (linear gradient)
  • 25-30 min: 80% B (isocratic)
  • 30-35 min: 80-20% B (linear gradient)
  • 35-40 min: 20% B (isocratic for column re-equilibration)
  • The flow rate can be set to 1.0 mL/min.

4. Detection:

  • Monitor the elution at a wavelength of 268 nm or 347 nm, which are absorption maxima for this compound.

5. Fraction Collection and Analysis:

  • Collect the fractions corresponding to the this compound peak.
  • Analyze the purity of the collected fractions by analytical HPLC.
  • Combine pure fractions and remove the solvent under reduced pressure.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound has been shown to induce apoptosis in various cancer cell lines through the intrinsic (mitochondrial) pathway and by modulating the MAPK signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Artonin_E This compound ROS ↑ ROS Artonin_E->ROS MAPK_pathway MAPK Pathway Artonin_E->MAPK_pathway Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2/Bcl-xL ROS->Bcl2 p_ERK ↑ p-ERK1/2 MAPK_pathway->p_ERK p_p38 ↑ p-p38 MAPK_pathway->p_p38 p_cJun ↑ p-c-Jun MAPK_pathway->p_cJun Apoptosis Apoptosis p_ERK->Apoptosis p_p38->Apoptosis p_cJun->Apoptosis Cytochrome_c ↑ Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase7 ↑ Caspase-7 Caspase9->Caspase7 PARP_cleavage ↑ Cleaved PARP Caspase7->PARP_cleavage PARP_cleavage->Apoptosis

Figure 2: this compound induced apoptosis pathway.

General Workflow for this compound Preparation and Analysis

The following diagram illustrates the general workflow from obtaining this compound to its analysis.

G Start Starting Material (Artocarpus rigida or Synthetic Precursors) Extraction_Synthesis Extraction or Total Synthesis Start->Extraction_Synthesis Crude_Product Crude this compound Extraction_Synthesis->Crude_Product Purification Purification (Column Chromatography & HPLC) Crude_Product->Purification Pure_Artonin_E Pure this compound Purification->Pure_Artonin_E Analysis Characterization (NMR, MS, m.p.) Pure_Artonin_E->Analysis Biological_Assay Biological Activity Assays Pure_Artonin_E->Biological_Assay

Figure 3: Workflow for this compound preparation.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Artonin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including its effects on different cancer cell lines and detailed protocols for assessing its cytotoxic and apoptotic activities. The primary mechanism of this compound-induced cell death is through the induction of apoptosis, mediated by the intrinsic mitochondrial pathway.[1][4]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for this compound have been determined in several cancer cell lines, as summarized in the tables below.

Table 1: IC50 Values of this compound in 2D Cancer Cell Cultures

Cell LineCancer TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
SKOV-3Ovarian Cancer726.0 ± 0.8-
MCF-7Breast Cancer24-3.8
MCF-7Breast Cancer48-5.1
MCF-7Breast Cancer72-6.9
LoVoColon Cancer2411.73 ± 1.99-
HCT116Colon Cancer243.25 ± 0.24-

Table 2: IC50 Values of this compound in 3D Spheroid Cultures

Cell LineCulture TypeIncubation Time (hours)IC50 (µg/mL)Reference
SKOV-33D Spheroid7225.0 ± 0.8
T1074 (Normal Ovarian)2D Culture7228.0 ± 0.8
T1074 (Normal Ovarian)3D Spheroid7285.0 ± 0.5

Note: The higher IC50 values in 3D cultures suggest increased resistance compared to 2D monolayer cultures, which may better mimic the in vivo tumor microenvironment.

Signaling Pathway

This compound induces apoptosis primarily through the intrinsic (mitochondrial) signaling pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and effector caspases like caspase-3 and -7.

ArtoninE_Signaling_Pathway ArtoninE This compound ROS ↑ Reactive Oxygen Species (ROS) ArtoninE->ROS Bax ↑ Bax ArtoninE->Bax Bcl2 ↓ Bcl-2 ArtoninE->Bcl2 MAPK ↓ MAPK ArtoninE->MAPK Mitochondrion Mitochondrion ROS->Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion inhibits Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Casp37 ↑ Cleaved Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (e.g., SKOV-3, MCF-7) start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (MTT / Alamar Blue) treatment->viability membrane Membrane Integrity Assay (LDH Release) treatment->membrane apoptosis Apoptosis Assays treatment->apoptosis analysis Data Analysis (IC50, Fold Change) viability->analysis membrane->analysis caspase Caspase-Glo 3/7 Assay apoptosis->caspase annexin Annexin V-FITC / PI Staining apoptosis->annexin western Western Blot (Bax, Bcl-2) apoptosis->western caspase->analysis annexin->analysis western->analysis end End analysis->end

References

Artonin E: Application Notes and Protocols for MTT Assay-Based Cell Viability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant potential as an anti-cancer agent.[1][2] This document provides detailed application notes and protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for evaluating cell viability, based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Mechanism of Action of this compound

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. Key molecular events associated with this compound-induced apoptosis include:

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels, which is a critical trigger for apoptosis.

  • Disruption of Mitochondrial Membrane Potential: The elevation of ROS contributes to the disruption of the mitochondrial membrane potential.

  • Regulation of Apoptotic Proteins: this compound upregulates the expression of pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

  • Caspase Activation: The released cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 and -7 (executioner caspases).

  • Cell Cycle Arrest: this compound can also induce cell cycle arrest, often at the G1 phase, preventing cancer cells from progressing through the cell division cycle.

  • Modulation of Signaling Pathways: The anti-proliferative effects of this compound have been linked to the modulation of key signaling pathways, including the MAPK and Akt pathways.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 ValueReference
MCF-7Breast Cancer24 - 72 hours3.8 - 6.9 µM
LoVoColon CancerNot Specified11.73 ± 1.99 µg/mL
HCT116Colon CancerNot Specified3.25 ± 0.24 µg/mL
SKOV-3 (2D)Ovarian Cancer72 hours6.0 ± 0.8 µg/mL
SKOV-3 (3D)Ovarian Cancer72 hours25.0 ± 0.8 µg/mL

Table 2: Effect of this compound on Apoptosis-Related Gene and Protein Expression in MCF-7 Cells

Gene/ProteinRegulation
Cytochrome cUpregulated
BaxUpregulated
Caspase-7Upregulated
Caspase-9Upregulated
p21Upregulated
Cyclin DDownregulated
MAPK 8Downregulated
LivinDownregulated
Bcl-2Downregulated
Bcl-xDownregulated
SurvivinDownregulated

Experimental Protocols

This section provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay. This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

Materials and Reagents
  • This compound (stock solution prepared in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) adherence Incubation (24h) for cell adherence cell_seeding->adherence drug_treatment This compound Treatment (various concentrations) adherence->drug_treatment incubation Incubation (24, 48, or 72h) drug_treatment->incubation mtt_addition Add MTT Solution (10-20 µL/well) incubation->mtt_addition formazan_formation Incubation (2-4h) for formazan formation mtt_addition->formazan_formation solubilization Add Solubilization Solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_processing Calculate Cell Viability (%) read_absorbance->data_processing ic50_determination Determine IC50 Value data_processing->ic50_determination

Caption: Experimental workflow for determining this compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to determine the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentration of the vehicle (e.g., DMSO) should not exceed a level that affects cell viability (typically <0.1%).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include appropriate controls:

      • Untreated Control: Cells treated with culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of the vehicle used to dissolve this compound.

      • Blank Control: Wells containing culture medium without cells to subtract background absorbance.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. The formation of purple precipitates should be visible under a microscope.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.

ArtoninE_Pathway cluster_cellular Cellular Effects cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade ArtoninE This compound ROS ↑ Reactive Oxygen Species (ROS) ArtoninE->ROS G1_Arrest G1 Cell Cycle Arrest ArtoninE->G1_Arrest Bcl2 ↓ Bcl-2, Bcl-xL ArtoninE->Bcl2 Bax ↑ Bax ArtoninE->Bax Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bcl2->Mito_Pot Bax->Mito_Pot CytoC ↑ Cytochrome c Release Mito_Pot->CytoC Casp9 ↑ Caspase-9 Activation CytoC->Casp9 Casp37 ↑ Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Artonin E Western Blot Analysis of Caspase Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the pro-apoptotic effects of Artonin E, a prenylated flavonoid, through the analysis of caspase activation using Western blotting. The protocols outlined below are synthesized from methodologies reported in studies on various cancer cell lines, including breast, colon, and ovarian cancer.

This compound has been shown to induce apoptosis in a dose-dependent manner in several cancer cell lines.[1][2] This process is often mediated by the activation of caspases, a family of cysteine proteases that are central to the apoptotic signaling cascade.[3] Western blot analysis is a key technique to detect the cleavage and subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[3][4]

Data Presentation: Summary of this compound-Induced Protein Expression Changes

The following table summarizes the quantitative and qualitative changes in key apoptosis-related proteins in cancer cells treated with this compound, as determined by Western blot analysis in various studies.

Cell LineTreatment ConditionsProtein TargetObserved ChangeReference
MCF-7 (Breast Cancer) 3, 10, 30 µM this compound for 24hBaxUpregulation
p21Upregulation
LivinDownregulation
p53Downregulation
LoVo (Colon Cancer) 3, 5, 10, 30 µg/mL this compound for 24hBaxUpregulation
Bcl-2Downregulation
Bcl-xLDownregulation
Cleaved Caspase-7Upregulation
Cleaved PARPUpregulation
p-ERK1/2Upregulation
p-p38/p38 ratioUpregulation
p-c-JunUpregulation
HCT116 (Colon Cancer) 1, 1.5, 2, 3 µg/mL this compound for 24hBaxUpregulation
Bcl-2Downregulation
Bcl-xLDownregulation
Cleaved Caspase-7Upregulation
Cleaved PARPUpregulation
p-ERK1/2Upregulation
p-p38/p38 ratioUpregulation
p-c-JunUpregulation
SKOV-3 (Ovarian Cancer) IC50 concentration for 72h (3D culture)Cleaved Caspase-3Upregulation
Cleaved Caspase-9Upregulation
BaxUpregulation
Bcl-2Downregulation
Hsp70Downregulation
SurvivinDownregulation

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for the specific cell line being used.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, LoVo, HCT116, SKOV-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For example, seed 3 x 10^5 MCF-7 cells per well.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare fresh dilutions of this compound in complete growth medium from a stock solution. A vehicle control (DMSO) should be prepared at the same concentration as the highest this compound treatment.

  • Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound (e.g., 3, 10, 30 µM) or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Caspase lysis buffer or RIPA buffer

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated microcentrifuge

Procedure:

  • After treatment, place the 6-well plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) containing a protease inhibitor cocktail to each well.

  • Scrape the cells from the well surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (containing the protein) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • Store the protein samples at -80°C until use.

Western Blot Analysis

Materials:

  • Protein samples

  • 4x Laemmli sample buffer (containing SDS and β-mercaptoethanol)

  • SDS-PAGE gels (appropriate percentage for the target proteins)

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-7, anti-cleaved caspase-7, anti-caspase-9, anti-cleaved caspase-9, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Thaw protein samples on ice. Mix an appropriate amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load the denatured protein samples into the wells of an SDS-PAGE gel, along with a molecular weight marker.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • If necessary, strip the membrane and re-probe with another primary antibody (e.g., a loading control like β-actin or GAPDH).

Visualizations

ArtoninE_Signaling_Pathway cluster_cell Cancer Cell ArtoninE This compound ROS ↑ ROS ArtoninE->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Stress CytoC Cytochrome c Mitochondrion->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Bax ↑ Bax Bax->Mitochondrion Bcl2 ↓ Bcl-2 Bcl2->Mitochondrion Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Cleaved Caspase-9 Apoptosome->aCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp37 Cleaved Caspase-3/7 aCasp9->aCasp37 Cleavage/ Activation Casp37 Pro-Caspase-3/7 Casp37->aCasp37 PARP PARP aCasp37->PARP Cleavage Apoptosis Apoptosis aCasp37->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: this compound induced intrinsic apoptosis pathway.

Western_Blot_Workflow A 1. Cell Culture & This compound Treatment B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA/Bradford Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Electrotransfer (Gel to Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescence Detection H->I J 10. Data Analysis I->J

Caption: Western blot workflow for caspase activation analysis.

References

Artonin E: Unveiling its Impact on Cell Cycle Progression Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has emerged as a promising phytochemical with potent anti-cancer properties.[1][2] This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a subject of significant interest in drug development.[1][3][4] Flow cytometry, a powerful technique for single-cell analysis, is an indispensable tool for elucidating the mechanisms by which this compound exerts its effects on cell cycle distribution. This document provides detailed protocols for the analysis of cell cycle kinetics in response to this compound treatment using propidium iodide (PI) staining and flow cytometry.

Principle of the Assay

Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells with a tetraploid (4N) DNA content, having completed DNA replication and preparing for mitosis.

  • Sub-G1 Phase: Cells with a DNA content less than 2N, which is indicative of apoptosis and DNA fragmentation.

By analyzing the distribution of a cell population across these phases, researchers can determine the effect of compounds like this compound on cell cycle progression.

Mechanism of Action of this compound

This compound has been demonstrated to induce G1 cell cycle arrest in cancer cells, such as the MCF-7 breast cancer cell line. This arrest is attributed to the upregulation of the cell cycle regulatory protein p21 and the downregulation of cyclin D. Furthermore, this compound promotes apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of Bax and caspases 7 and 9, and the downregulation of anti-apoptotic proteins like Bcl-2. The compound has also been shown to induce apoptosis through the MAPK signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of MCF-7 breast cancer cells after 24 hours of treatment, as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G0/G1 Phase (%)
Control 057.6Not ReportedNot ReportedNot Reported
This compound 360.8Not ReportedNot ReportedNot Reported
This compound 1068.7Not ReportedNot ReportedNot Reported
This compound 30Not Significantly Different from ControlNot ReportedNot ReportedNot Reported

Data extracted from Etti et al., 2017.

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells (48-hour treatment)

TreatmentConcentration (µM)Sub-G0/G1 Phase (%)
Control 0Not Reported
This compound 3Increased
This compound 10Increased (Dose-dependent)
This compound 30Increased (Dose-dependent)

Qualitative summary based on data from Etti et al., 2017, indicating a dose-dependent increase in the sub-G0/G1 population.

Experimental Protocols

This section provides a detailed methodology for cell cycle analysis using this compound treatment and flow cytometry.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7) in a T25 tissue culture flask at a density of 1x10^6 cells per flask.

  • Adherence: Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare various concentrations of this compound (e.g., 3, 10, and 30 µM) in complete cell culture medium. Include a vehicle-treated control (e.g., DMSO).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours).

Protocol 2: Cell Staining for Cell Cycle Analysis
  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them from the flask.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 400 µl of PBS. While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension. This step is crucial to prevent cell clumping.

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (cells can be stored in 70% ethanol at -20°C for several weeks).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells. Discard the ethanol and wash the pellet twice with PBS. To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml in PBS) and incubate for at least 15-30 minutes at 37°C.

  • Propidium Iodide Staining: Add propidium iodide staining solution (e.g., 50 µg/ml in PBS) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 5 to 10 minutes at room temperature.

Protocol 3: Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a pulse width vs. pulse area plot for the PI signal to gate on single cells and exclude doublets.

  • Cell Cycle Analysis: Generate a histogram of the PI fluorescence intensity (e.g., on the FL2 or FL3 channel). Use cell cycle analysis software (e.g., Summit V4.3, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Visualizations

Signaling Pathway of this compound in Cancer Cells

ArtoninE_Signaling_Pathway ArtoninE This compound ROS ↑ ROS Production ArtoninE->ROS Bax ↑ Bax ArtoninE->Bax Bcl2 ↓ Bcl-2 ArtoninE->Bcl2 p21 ↑ p21 ArtoninE->p21 CyclinD ↓ Cyclin D ArtoninE->CyclinD MAPK MAPK Pathway ArtoninE->MAPK Mitochondria Mitochondria ROS->Mitochondria CytochromeC ↑ Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 ↑ Caspase-9 Activation CytochromeC->Caspase9 Caspase7 ↑ Caspase-7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis G1Arrest G1 Phase Cell Cycle Arrest p21->G1Arrest CyclinD->G1Arrest p_ERK ↑ p-ERK1/2 MAPK->p_ERK p_p38 ↑ p-p38 MAPK->p_p38 p_cJun ↑ p-c-Jun MAPK->p_cJun p_ERK->Apoptosis p_p38->Apoptosis p_cJun->Apoptosis

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Start: Seed Cells Treat Treat with this compound (e.g., 24h) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix in 70% Cold Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 RNase RNase A Treatment Wash2->RNase Stain Stain with Propidium Iodide RNase->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Cell Cycle Distribution Acquire->Analyze End End: Quantified Data Analyze->End

Caption: Workflow for this compound cell cycle analysis.

References

Artonin E: Application Notes and Protocols for MCF-7 Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant cytotoxic and pro-apoptotic effects on the MCF-7 human breast cancer cell line.[1][2][3] This document provides detailed application notes and standardized protocols for researchers investigating the anti-cancer properties of this compound on MCF-7 cells. The methodologies outlined are based on published research and are intended to ensure reproducibility and accurate assessment of this compound's biological activity.

Mechanism of Action

This compound induces p53-independent G1 cell cycle arrest and apoptosis in MCF-7 cells.[1][4] The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic (mitochondrial) pathway of apoptosis. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and cytochrome c, leading to the activation of caspase-9 and caspase-7. Concurrently, this compound downregulates the expression of MAPK and cyclin D, and suppresses Livin, a member of the inhibitor of apoptosis protein (IAP) family.

Quantitative Data Summary

The following tables summarize the effective dosages and experimental outcomes of this compound treatment on MCF-7 cells as reported in the literature.

Table 1: IC50 Values of this compound on MCF-7 Cells

Treatment DurationIC50 (µM)
24 hours6.90
48 hours5.10
72 hours3.77

Table 2: Effect of this compound on Cell Viability and Apoptosis (Annexin V-FITC Assay)

This compound Conc. (µM)Treatment Duration% Viable Cells% Apoptotic Cells% Necrotic Cells
0 (Control)24 hours94.5--
324 hours67.0Significant ↑No significant ↑
1024 hours38.0Significant ↑No significant ↑
3024 hours21.5Significant ↑Significant ↑
0 (Control)48 hours---
348 hours-Greater ↑ vs 24h-
1048 hours-Greater ↑ vs 24h-
3048 hours-Greater ↑ vs 24h-

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

This compound Conc. (µM)% Cells in G0/G1 Phase
0 (Control)57.6
360.8
1068.7
30No significant increase

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • MCF-7 cell line (ATCC)

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture flasks (T25, T75)

  • 6-well, 24-well, and 96-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells when they reach 80-90% confluency.

  • To subculture, wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

Cytotoxicity Assessment (MTT Assay)

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed MCF-7 cells into a 96-well plate at a density of 0.5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the this compound dilutions. Include untreated and vehicle (DMSO) controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Flow cytometer

Protocol:

  • Seed 3 x 10⁵ MCF-7 cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 3, 10, 30 µM) for 24 or 48 hours.

  • Harvest both floating and adherent cells by trypsinization and centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Visualizations

Artonin_E_Signaling_Pathway cluster_extracellular Extracellular cluster_cell MCF-7 Cell cluster_mitochondrion Mitochondrion This compound This compound ROS Generation ROS Generation This compound->ROS Generation MAPK MAPK This compound->MAPK downregulates Cyclin D Cyclin D This compound->Cyclin D downregulates Livin Livin This compound->Livin suppresses Bax Bax ROS Generation->Bax upregulates Cytochrome c Cytochrome c Bax->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-7 Caspase-7 Caspase-9->Caspase-7 activates Apoptosis Apoptosis Caspase-7->Apoptosis G1/S Transition G1/S Transition Cyclin D->G1/S Transition Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) G1/S Transition->Cell Cycle Arrest (G1) Livin->Apoptosis

Caption: this compound signaling pathway in MCF-7 cells.

Experimental_Workflow cluster_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A MCF-7 Cell Culture B Cell Seeding in Plates A->B C This compound Treatment (Varying Concentrations & Durations) B->C D Cytotoxicity Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (PI Staining) C->F G Determine IC50 D->G H Quantify Apoptosis E->H I Analyze Cell Cycle Distribution F->I

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for the In Vivo Preparation of Artonin E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant potential as an anti-tumor agent in various in vitro studies.[1][2][3][4][5] Its mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, such as the MAPK and intrinsic mitochondrial pathways. However, the translation of these promising in vitro findings into in vivo animal models is hampered by this compound's hydrophobic nature and poor water solubility. This document provides detailed application notes and standardized protocols for the preparation of this compound for oral, intraperitoneal, and intravenous administration in preclinical animal studies, particularly in rodent cancer models.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing suitable in vivo formulations. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₄O₇
Molecular Weight 436.46 g/mol
Appearance Yellow crystalline solid
Melting Point 244 - 252 °C
Water Solubility 0.0097 g/L (predicted)
LogP 4.58 (predicted)

Recommended Starting Dosages for In Vivo Studies

While specific in vivo studies for this compound are limited, dosage ranges for other flavonoids with anti-cancer properties in murine models can provide a valuable starting point. The appropriate dose will ultimately need to be determined empirically for the specific animal model and tumor type.

Flavonoid ExampleAnimal ModelCancer TypeDosage Range (mg/kg)Route of AdministrationReference
Luteolin Nude MiceColorectal Cancer10, 20, 40Intraperitoneal (i.p.)
Quercetin BALB/c MiceColon & Breast Cancer50, 100, 200Intraperitoneal (i.p.)
Quercetin Nude MicePancreatic Cancer1% in dietOral
Cardamonin Nude MiceBreast Cancer30Intraperitoneal (i.p.)
Cardamonin ICR MiceAcute Toxicity Study300, 2000Oral

Proposed Starting Dose for this compound: Based on the data for similar flavonoids, a starting dose range of 10 - 50 mg/kg for intraperitoneal and oral administration is recommended for efficacy studies in mice. Dose-ranging studies are essential to determine the maximum tolerated dose (MTD).

Formulation Strategies for Poorly Water-Soluble Drugs

The low aqueous solubility of this compound necessitates the use of specialized formulation strategies to ensure adequate bioavailability for in vivo studies. Common approaches include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO, ethanol) and a diluent that is well-tolerated by the animal (e.g., saline, corn oil).

  • Surfactant-based Vehicles: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic drug.

  • Lipid-based Formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).

  • Cyclodextrins: Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.

Experimental Protocols for this compound Preparation

The following protocols provide detailed methodologies for preparing this compound for different routes of administration. It is critical to prepare these formulations fresh daily and to administer them immediately to prevent precipitation. A vehicle-only control group should always be included in the experimental design.

Protocol 1: Preparation for Oral Gavage (Suspension)

This protocol is suitable for delivering a suspension of this compound orally to rodents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound completely. The volume of DMSO should be kept to a minimum, ideally not exceeding 10% of the final injection volume.

  • In a separate tube, prepare the vehicle by mixing PEG 400, Tween® 80, and sterile saline. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline.

  • Slowly add the this compound solution in DMSO to the vehicle while vortexing continuously to form a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to ensure uniform particle size.

  • Visually inspect the suspension for any large aggregates before administration.

Vehicle Composition for Oral Administration:

ComponentPercentage (v/v)
DMSO5 - 10%
PEG 40030 - 40%
Tween® 805 - 10%
0.9% Saline40 - 60%
Protocol 2: Preparation for Intraperitoneal (i.p.) Injection (Solution/Suspension)

This protocol is designed for intraperitoneal administration, a common route for preclinical efficacy studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cremophor® EL or Solutol® HS 15

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Dissolve the accurately weighed this compound in DMSO.

  • In a separate tube, prepare the vehicle by mixing Cremophor® EL or Solutol® HS 15 with sterile PBS or saline. A typical vehicle composition is 10% DMSO, 10% Cremophor® EL, and 80% PBS.

  • Slowly add the this compound/DMSO solution to the vehicle with constant vortexing.

  • Ensure the final solution is clear. If a slight precipitate forms, the formulation can be administered as a fine suspension, ensuring it is well-mixed before each injection.

Vehicle Composition for Intraperitoneal Injection:

ComponentPercentage (v/v)
DMSO5 - 10%
Cremophor® EL or Solutol® HS 1510 - 20%
PBS or 0.9% Saline70 - 85%
Protocol 3: Preparation for Intravenous (i.v.) Injection (Solution)

For intravenous administration, it is imperative that the formulation is a clear, sterile solution free of any particulate matter to prevent embolism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water for injection or saline. Warm the solution slightly (to ~40°C) to aid dissolution.

  • Dissolve the required amount of this compound in a minimal volume of DMSO.

  • Slowly add the this compound/DMSO solution to the HP-β-CD solution while vortexing.

  • Continue to vortex for 15-30 minutes to allow for the formation of the inclusion complex.

  • Visually inspect the solution to ensure it is completely clear.

  • Filter the final solution through a 0.22 µm sterile syringe filter before injection.

Vehicle Composition for Intravenous Injection:

ComponentConcentration
DMSO≤ 5%
HP-β-CD20 - 40% (w/v)
Sterile Water for Injection or 0.9% Salineq.s. to final volume

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for in vivo studies with this compound and the signaling pathways it is known to modulate.

experimental_workflow cluster_prep Formulation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Ex Vivo Analysis artonin_e This compound Powder dissolution Dissolution in Primary Solvent (e.g., DMSO) artonin_e->dissolution mixing Mixing and Homogenization dissolution->mixing vehicle_prep Vehicle Preparation (e.g., Co-solvents, Surfactants) vehicle_prep->mixing final_formulation Final Formulation mixing->final_formulation administration Administration (Oral, i.p., or i.v.) final_formulation->administration animal_model Animal Model (e.g., Xenograft Mice) animal_model->administration monitoring Tumor Growth and Health Monitoring administration->monitoring endpoint Study Endpoint monitoring->endpoint tissue_collection Tumor and Tissue Collection endpoint->tissue_collection histology Histology (H&E) tissue_collection->histology western_blot Western Blot tissue_collection->western_blot pcr qPCR tissue_collection->pcr artonin_e_pathway cluster_cell Cancer Cell cluster_mapk MAPK Pathway cluster_intrinsic Intrinsic Apoptosis Pathway artonin_e This compound erk p-ERK1/2 artonin_e->erk p38 p-p38 artonin_e->p38 cjun p-c-Jun artonin_e->cjun bax Bax (pro-apoptotic) artonin_e->bax bcl2 Bcl-2, Bcl-xL (anti-apoptotic) artonin_e->bcl2 apoptosis Apoptosis erk->apoptosis p38->apoptosis cjun->apoptosis mitochondria Mitochondrial Dysregulation bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 mitochondria->caspase9 caspase7 Caspase-7 caspase9->caspase7 parp Cleaved PARP caspase7->parp parp->apoptosis

References

Artonin E: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artonin E, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated significant potential as an anti-cancer agent. In vitro studies have highlighted its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and methodologies for assessing its biological activity.

Physicochemical Properties and Solubility

This compound is a yellow crystalline solid. While a precise solubility value in DMSO is not extensively reported in the literature, it is readily soluble in DMSO for the preparation of concentrated stock solutions for cell culture experiments. For in vitro assays, this compound is typically dissolved in DMSO, and the final concentration of DMSO in the cell culture medium is kept below 0.5%, with 0.1% being preferable to avoid solvent-induced cytotoxicity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₄O₇PubChem
Molecular Weight436.45 g/mol PubChem
AppearanceYellow Crystalline Solid[1]
Water Solubility0.0097 g/L (Predicted)FooDB

Biological Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)IC₅₀ (µg/mL)
MCF-7Breast Cancer243.8-
MCF-7Breast Cancer485.1-
MCF-7Breast Cancer726.9-
MDA-MB-231Breast Cancer2414.13-
MDA-MB-231Breast Cancer4813.93-
MDA-MB-231Breast Cancer729.77-
LoVoColon Cancer24-11.73 ± 1.99
HCT116Colon Cancer24-3.25 ± 0.24
SKOV-3 (2D)Ovarian Cancer72-6.0 ± 0.8
SKOV-3 (3D)Ovarian Cancer72-25.0 ± 0.8
Murine Leukemia P-388Leukemia--0.3

Mechanism of Action: Signaling Pathways

This compound induces apoptosis through the modulation of several key signaling pathways. Its primary mechanisms involve the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as well as the regulation of the MAPK signaling cascade.

Apoptosis Induction Pathway

This compound treatment leads to an increase in the production of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, activating the caspase cascade, including caspase-9 and the executioner caspase-7. This compound has also been shown to activate the extrinsic pathway initiator, caspase-8, in some cell lines.

Artonin_E This compound ROS ↑ Reactive Oxygen Species (ROS) Artonin_E->ROS Bax ↑ Bax Artonin_E->Bax Bcl2 ↓ Bcl-2 / Bcl-xL Artonin_E->Bcl2 Caspase8 ↑ Caspase-8 (cleaved) Artonin_E->Caspase8 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c ↑ Cytochrome c (release) Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 (cleaved) Cytochrome_c->Caspase9 Caspase7 ↑ Caspase-7 (cleaved) Caspase9->Caspase7 Caspase8->Caspase7 PARP ↑ PARP (cleaved) Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis

Figure 1: this compound-induced apoptosis signaling pathway.

MAPK Signaling Pathway

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can lead to the phosphorylation and activation of p38 and ERK1/2, as well as the downstream transcription factor c-Jun. While ERK1/2 activation is often associated with cell survival, in some contexts, its sustained activation can promote apoptosis.

Artonin_E This compound p38_MAPK ↑ p-p38 Artonin_E->p38_MAPK ERK12 ↑ p-ERK1/2 Artonin_E->ERK12 cJun ↑ p-c-Jun p38_MAPK->cJun ERK12->cJun Apoptosis Apoptosis cJun->Apoptosis

Figure 2: Modulation of MAPK signaling by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculation: Determine the mass of this compound required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For a 10 mM stock in 1 mL: 0.010 mol/L * 0.001 L * 436.45 g/mol = 0.00436 g = 4.36 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 Seed_Cells Seed cells in a 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with varying concentrations of this compound Incubate_24h_1->Treat_Cells Incubate_Treatment Incubate for desired duration (24, 48, 72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 3: Workflow for MTT cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control, and should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising natural compound with significant anti-cancer properties. These application notes provide a framework for researchers to effectively utilize this compound in cell culture-based studies. Adherence to proper stock solution preparation and experimental protocols is crucial for obtaining reliable and reproducible results in the investigation of its therapeutic potential.

References

Application Notes: Artonin E in 3D Spheroid Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a more accurate platform for anticancer drug screening compared to traditional 2D cell cultures. Artonin E, a prenylated flavonoid isolated from Artocarpus elasticus, has demonstrated potent cytotoxic activities against various cancer cell lines.[1] These application notes provide a comprehensive overview of the use of this compound in 3D spheroid culture models, detailing its mechanism of action, quantitative effects, and protocols for key experimental procedures.

Mechanism of Action in 3D Spheroids

In 3D ovarian cancer spheroid models, this compound has been shown to inhibit growth and induce apoptosis.[1][2] The primary mechanism of action is the induction of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane dysregulation, release of cytochrome c, and subsequent activation of the caspase cascade.[3]

Key molecular events observed in 3D spheroids treated with this compound include:

  • Increased expression of cleaved caspase-9, the initiator caspase in the intrinsic pathway.

  • Increased expression of cleaved caspase-3, an executioner caspase responsible for the morphological changes of apoptosis.

  • Decreased expression of survival proteins such as Hsp70 and survivin.

Studies in other cancer cell lines (in 2D) corroborate this mechanism, showing upregulation of cytochrome c, Bax, and caspases 7 and 9. Some evidence also suggests the involvement of the MAPK signaling pathway in this compound-induced apoptosis.

Quantitative Data Summary

This compound exhibits selective cytotoxicity, being more effective against cancer cells than normal cells. The IC50 values are typically higher in 3D cultures compared to 2D cultures, reflecting the increased resistance of cells in a more tissue-like environment.

Cell Line Culture Type Treatment Time This compound IC50 (µg/mL) Carboplatin IC50 (µg/mL)
SKOV-3 (Ovarian Cancer)2D72 h6.0 ± 0.8Not Reported
SKOV-3 (Ovarian Cancer)3D Spheroid72 h25.0 ± 0.861.0 ± 1.4 to 72.0 ± 0.8
T1074 (Normal Ovarian)2D72 h28.0 ± 0.8Not Reported
T1074 (Normal Ovarian)3D Spheroid72 h85.0 ± 0.5Not Reported

Data compiled from studies on ovarian cell lines.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its evaluation in 3D spheroid cultures.

ArtoninE_Apoptosis_Pathway ArtoninE This compound Bcl2 Bcl-2 (Anti-apoptotic) ArtoninE->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ArtoninE->Bax Activates Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 (Cleaved) CytC->Casp9 Activates Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced apoptosis signaling pathway in 3D spheroids.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture 2D Cell Culture (e.g., SKOV-3) SpheroidFormation 3D Spheroid Formation (Hydrogel) CellCulture->SpheroidFormation Treatment This compound Treatment (Varying Concentrations) SpheroidFormation->Treatment Viability Viability Assay (Alamar Blue) Treatment->Viability Staining Apoptosis Staining (AO/PI) Treatment->Staining IF Immunofluorescence (Bax, Bcl-2, Caspases) Treatment->IF Data Data Analysis Viability->Data Imaging Microscopy & Imaging Staining->Imaging IF->Imaging Imaging->Data

Caption: Experimental workflow for evaluating this compound in 3D spheroids.

Experimental Protocols

3D Spheroid Formation using Peptide Hydrogel

This protocol is adapted for the formation of spheroids in a biologically relevant matrix.

Materials:

  • Cancer cell line (e.g., SKOV-3)

  • Complete cell culture medium

  • Peptide hydrogel kit (e.g., BD™ Puramatrix™ Peptide Hydrogel)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in 2D flasks to ~80% confluency.

  • Harvest cells using trypsin and perform a cell count.

  • Prepare the peptide hydrogel solution according to the manufacturer's instructions.

  • Resuspend the cells in the hydrogel solution to a final concentration of 1 x 10^3 cells per well.

  • Dispense the cell-hydrogel suspension into the wells of a 96-well plate.

  • Allow the hydrogel to self-assemble by incubating at 37°C for 30-60 minutes.

  • Gently add complete culture medium to each well.

  • Culture the spheroids for 7 days, replacing the medium every 2-3 days, to allow for spheroid formation before starting treatment.

Cell Viability Assessment (Alamar Blue Assay)

This assay measures the metabolic activity of the spheroids as an indicator of cell viability.

Materials:

  • Spheroids in a 96-well plate

  • Alamar Blue reagent

  • Plate reader (fluorescence or absorbance)

Procedure:

  • After treating the spheroids with this compound for the desired time (e.g., 24, 48, 72 hours), carefully remove the treatment medium.

  • Prepare a working solution of Alamar Blue by diluting it 1:10 in fresh culture medium.

  • Add the Alamar Blue working solution to each well.

  • Incubate the plate for 4-24 hours at 37°C, protected from light. The incubation time may need optimization depending on the cell line's metabolic activity.

  • Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the untreated control spheroids.

Apoptosis Assessment (Acridine Orange/Propidium Iodide Staining)

This dual-staining method distinguishes between viable, apoptotic, and necrotic cells within the spheroids.

Materials:

  • Spheroids in a 96-well plate

  • Acridine Orange (AO) and Propidium Iodide (PI) stock solutions

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Carefully remove the medium from the wells containing the treated spheroids.

  • Wash the spheroids gently with PBS.

  • Prepare a staining solution containing both AO (final concentration ~1 µg/mL) and PI (final concentration ~1 µg/mL) in PBS.

  • Add the AO/PI staining solution to each well and incubate for 5-15 minutes at room temperature in the dark.

  • Gently wash the spheroids with PBS to remove excess stain.

  • Immediately visualize the spheroids under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic/necrotic cells: Orange to red nucleus.

Immunofluorescence Staining of Spheroids

This protocol allows for the visualization of specific protein expression and localization within the 3D structure.

Materials:

  • Spheroids in a 96-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • Fluorescently-labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Confocal microscope

Procedure:

  • Fix the spheroids by incubating with 4% PFA for 1-2 hours at room temperature.

  • Gently wash the spheroids three times with PBS.

  • Permeabilize the spheroids by incubating with permeabilization buffer for 30-60 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for at least 2 hours at room temperature or overnight at 4°C.

  • Incubate the spheroids with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the spheroids extensively with PBS (e.g., 5 washes of 30 minutes each).

  • Incubate with the corresponding fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2-4 hours at room temperature in the dark.

  • Wash extensively with PBS.

  • Counterstain nuclei with DAPI for 15-30 minutes.

  • Wash with PBS.

  • Image the spheroids using a confocal microscope to obtain z-stack images for 3D reconstruction and analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Artonin E Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Artonin E in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?

A1: For a new cell line, a broad range of concentrations is recommended to determine the approximate cytotoxic potential. Based on published data, a starting range of 0.1 µM to 100 µM is advisable. For specific cell lines, previously reported IC50 values can provide a more targeted starting point (see Table 1).

Q2: How should I prepare my this compound stock solution?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How do I interpret the IC50 value?

A3: The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit a biological process, such as cell proliferation, by 50%.[1] A lower IC50 value indicates a higher potency of the compound.[1] It is a key parameter for comparing the cytotoxic efficacy of this compound across different cell lines or against other compounds.[2]

Q4: My results are not consistent between experiments. What are the common causes?

A4: Inconsistent results in cytotoxicity assays can arise from several factors, including variations in cell seeding density, reagent preparation, incubation times, and pipetting accuracy. It is crucial to maintain consistent experimental conditions. Formazan-based assays, like the MTT assay, are known to be sensitive to these variations.

Q5: Can this compound interfere with the MTT assay?

A5: While not specifically reported for this compound, compounds with reducing properties can interfere with tetrazolium-based assays like MTT by directly reducing the MTT reagent, leading to a false-positive signal.[3] It is recommended to include a "no-cell" control with this compound and the MTT reagent to check for any direct reduction.

Troubleshooting Guide

IssuePossible Cause(s)Troubleshooting Steps
High background absorbance in "no-cell" control wells - Direct reduction of MTT reagent by this compound. - Contamination of media or reagents. - Phenol red in the medium can contribute to background.- Run a control with media, this compound, and MTT reagent (without cells) to quantify interference. - Use a phenol red-free medium for the assay. - Ensure all reagents and media are sterile.
Low absorbance values or no color change in MTT assay - Cell seeding density is too low. - The concentration range of this compound is too high, leading to complete cell death. - Insufficient incubation time with MTT reagent.- Optimize cell seeding density for your specific cell line. - Test a wider, including a lower, concentration range of this compound. - Increase the incubation time with the MTT reagent (typically 1-4 hours).
High variability between replicate wells - Uneven cell seeding. - Incomplete solubilization of formazan crystals. - "Edge effect" in the microplate.- Ensure a homogenous single-cell suspension before seeding. - After adding the solubilization solution, mix thoroughly by pipetting or shaking to ensure all formazan is dissolved. - Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.
Unexpected increase in absorbance at high this compound concentrations - Chemical interference from this compound. - Precipitation of this compound at high concentrations.- Perform a cell-free control to assess for direct MTT reduction by this compound. If interference is confirmed, consider an alternative viability assay (e.g., LDH release assay). - Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssay DurationIC50 ValueReference
LoVoColon Cancer24 hours11.73 ± 1.99 µg/mL
HCT116Colon Cancer24 hours3.25 ± 0.24 µg/mL
MDA-MB-231Triple-Negative Breast Cancer24 hours14.3 µM
MDA-MB-231Triple-Negative Breast Cancer48 hours13.9 µM
MDA-MB-231Triple-Negative Breast Cancer72 hours9.8 µM
MCF-7Breast Cancer24 hours3.8 µM
MCF-7Breast Cancer48 hours5.1 µM
MCF-7Breast Cancer72 hours6.9 µM
SKOV-3 (2D culture)Ovarian Cancer72 hours6.0 ± 0.8 µg/mL
SKOV-3 (3D culture)Ovarian Cancer72 hours25.0 ± 0.8 µg/mL

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the reduction of tetrazolium salt MTT by metabolically active cells.

Materials:

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Prepare this compound Stock (in DMSO) B Cell Seeding in 96-well Plate C Serial Dilution of this compound B->C D Treat Cells with this compound C->D E Add MTT Reagent D->E F Incubate (Formazan Formation) E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.

artonin_e_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Casp8 Caspase-8 Casp7 Caspase-7 Casp8->Casp7 ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Disruption ROS->Mito Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp7 PARP PARP Cleavage Casp7->PARP Apoptosis Apoptosis PARP->Apoptosis ArtoninE This compound ArtoninE->Casp8 ArtoninE->ROS ArtoninE->Bax ArtoninE->Bcl2

Caption: this compound-induced apoptosis signaling pathway.

mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway ArtoninE This compound p38 ↑ p-p38 ArtoninE->p38 ERK ↑ p-ERK1/2 ArtoninE->ERK JNK ↑ p-c-Jun ArtoninE->JNK PI3K PI3K ArtoninE->PI3K Modulation Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK->Apoptosis Akt Akt PI3K->Akt Akt->Apoptosis inhibition mTOR mTOR Akt->mTOR

Caption: Involvement of MAPK and PI3K/Akt pathways in this compound's effects.

References

improving Artonin E solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Artonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a poorly water-soluble compound. Its predicted water solubility is approximately 0.0097 g/L[1]. For most experimental purposes, direct dissolution in aqueous buffers is not feasible. In many in vitro studies, this compound is first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) before being diluted in aqueous media.

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: this compound is a lipophilic molecule, belonging to the class of prenylated flavonoids[1][2]. This chemical structure leads to low solubility in polar solvents like water and aqueous buffers. Direct addition of solid this compound to aqueous solutions will likely result in precipitation or the formation of a non-homogenous suspension.

Q3: Are there any recommended organic solvents for creating a stock solution of this compound?

A3: Yes, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions of this compound for in vitro experiments. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the general strategies to improve the aqueous solubility of this compound?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble flavonoids like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin molecule.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range.

Troubleshooting Guide

Issue: Precipitate forms when I dilute my DMSO stock solution of this compound into my aqueous buffer.

  • Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the aqueous buffer.

    • Solution: Decrease the final concentration of this compound in your working solution. If a higher concentration is required, you will need to employ a solubility enhancement technique.

  • Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.

    • Solution: While you need to keep the DMSO concentration low to avoid toxicity to cells, a certain amount may be necessary to keep the compound in solution. Consider if a slightly higher (but still non-toxic) DMSO concentration is feasible for your experiment.

  • Possible Cause 3: The buffer composition is affecting solubility.

    • Solution: pH and the presence of salts can influence the solubility of flavonoids. You may need to empirically test different buffer compositions.

Quantitative Data on Solubility Enhancement of Flavonoids

While specific quantitative data for this compound is limited, the following table provides examples of solubility enhancement achieved for other poorly soluble flavonoids using various techniques. This data can serve as a guide for formulating this compound.

FlavonoidEnhancement TechniqueCarrier/SystemFold Increase in SolubilityReference
QuercetinCyclodextrin Complexationβ-cyclodextrin4.6-fold[3]
HesperetinCyclodextrin Complexationβ-cyclodextrinConcentration-dependent increase[4]
NaringeninCyclodextrin Complexationβ-cyclodextrinConcentration-dependent increase
ChrysinCyclodextrin ComplexationRandomly-methylated-β-cyclodextrin (RAMEB)Substantial increase
VariousSolid DispersionPolyvinylpyrrolidone (PVP)Significant improvement

Detailed Experimental Protocols

Solubility Enhancement using β-Cyclodextrin Complexation (Kneading Method)

This protocol is adapted from methods used for other flavonoids and can be a starting point for this compound.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Lyophilizer (or vacuum oven)

Procedure:

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Weigh the appropriate amounts of this compound and β-cyclodextrin.

  • Place the powders in a mortar.

  • Add a small amount of water to create a paste-like consistency.

  • Knead the mixture thoroughly with the pestle for 45-60 minutes.

  • Scrape the paste from the mortar and pestle.

  • Dry the paste to a constant weight. This can be achieved by lyophilization or by drying in a vacuum oven at a controlled temperature.

  • The resulting powder is the this compound-β-cyclodextrin complex, which should be more readily soluble in aqueous solutions.

Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

This protocol is a general approach for creating solid dispersions.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • Ethanol (or another suitable organic solvent in which both this compound and PVP are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Choose a ratio of this compound to PVP (e.g., 1:2, 1:5, 1:10 by weight).

  • Dissolve the accurately weighed this compound and PVP in a sufficient volume of ethanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film will form on the inside of the flask.

  • Further dry the film under vacuum at a controlled temperature for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask. This powder can then be tested for its solubility and dissolution rate in aqueous media.

Visualizations

experimental_workflow cluster_start Problem Definition cluster_methods Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_analysis Analysis start Poor Aqueous Solubility of this compound cosolvency Co-solvency start->cosolvency Choose Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose Strategy solid_dispersion Solid Dispersion start->solid_dispersion Choose Strategy nanosuspension Nanosuspension start->nanosuspension Choose Strategy protocol_cyclo Kneading Method for Cyclodextrin Complex cyclodextrin->protocol_cyclo protocol_sd Solvent Evaporation for Solid Dispersion solid_dispersion->protocol_sd analysis Solubility & Dissolution Testing protocol_cyclo->analysis protocol_sd->analysis

Caption: Workflow for addressing this compound solubility issues.

troubleshooting_flowchart start Precipitate forms upon dilution of DMSO stock? cause1 Final concentration too high? start->cause1 Yes cause2 DMSO % too low? start->cause2 No solution1 Decrease final concentration or use solubility enhancement. cause1->solution1 solution2 Consider a slightly higher, non-toxic DMSO concentration. cause2->solution2 cause3 Buffer composition issue? cause2->cause3 No solution3 Empirically test different buffer compositions (pH, salts). cause3->solution3

Caption: Troubleshooting precipitate formation.

References

Artonin E stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability issues associated with Artonin E in long-term storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a prenylated flavonoid with promising anti-tumor properties.[1] However, its chemical structure, which includes two ortho-hydroxyl groups on the B ring, makes it susceptible to oxidation, leading to degradation and a potential loss of biological activity over time.[2][3] This inherent instability can be a significant concern for long-term storage and can affect the reproducibility of experimental results.

Q2: What are the ideal long-term storage conditions for solid this compound?

For long-term storage (months to years), solid this compound should be kept in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is crucial to minimize exposure to light and oxygen to prevent degradation.

Q3: How should I store this compound in solution?

This compound is soluble in DMSO. Stock solutions should be stored at -20°C for long-term storage and at 0-4°C for short-term use (days to weeks). It is recommended to prepare fresh working solutions from the stock solution for each experiment to ensure potency. Avoid repeated freeze-thaw cycles.

Q4: I've heard that this compound acetate is more stable. Is this true?

Yes, research has shown that esterifying the hydroxyl groups of this compound to form this compound acetate results in a compound with much better stability during storage while retaining good anticancer activity. If long-term stability is a primary concern for your application, using this compound acetate could be a viable alternative.

Q5: What are the main factors that can cause this compound to degrade?

The stability of flavonoids like this compound is influenced by several factors, including:

  • Light: Exposure to UV radiation can lead to degradation.

  • Oxygen: The presence of oxygen can promote oxidation, especially given this compound's chemical structure.

  • Temperature: Elevated temperatures can accelerate degradation.

  • pH: Flavonoids often exhibit pH-dependent stability, with many being more stable in acidic conditions and less stable in alkaline conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity in cell-based assays. Degradation of this compound in the stock solution or working solution.- Prepare fresh working solutions for each experiment from a frozen stock. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the concentration and purity of your this compound stock solution using HPLC.
Appearance of unexpected peaks in HPLC or LC-MS analysis. This compound has degraded into one or more new compounds.- Analyze a freshly prepared solution as a reference. - If new peaks are present in older solutions, this indicates degradation. - Consider performing forced degradation studies to identify potential degradation products.
Low signal intensity during mass spectrometry analysis. This can be due to suboptimal ionization, low sample concentration, or matrix effects.- Optimize the ionization mode (positive or negative) and mobile phase pH. - Adjust the sample concentration; if too high, it can cause ion suppression. - Modify the chromatographic method to separate this compound from co-eluting matrix components.
Color change observed in the solid compound or solution over time. Oxidation of the compound.- Discard the discolored compound or solution as it has likely degraded. - Ensure proper storage conditions (dark, -20°C, inert atmosphere if possible).

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Duration Temperature Conditions
Solid Powder Short-term (days to weeks)0 - 4°CDry, dark
Long-term (months to years)-20°CDry, dark
Stock Solution (in DMSO) Short-term (days to weeks)0 - 4°CDark, tightly sealed
Long-term (months)-20°CDark, tightly sealed, aliquoted
Table 2: Example Forced Degradation Study Design for this compound

This table outlines a typical experimental setup for a forced degradation study, which is crucial for understanding the stability of this compound under various stress conditions.

Stress Condition Reagents and Conditions Time Points for Analysis Purpose
Acid Hydrolysis 0.1 M HCl at 70°C0, 2, 4, 8, 24 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperature0, 1, 2, 4, 8 hoursTo assess stability in alkaline conditions.
Oxidation 3% H₂O₂ at room temperature0, 2, 4, 8, 24 hoursTo evaluate susceptibility to oxidation.
Thermal Degradation 80°C in a dry oven0, 24, 48, 72, 168 hoursTo determine heat stability.
Photostability Exposure to UV light (e.g., 254 nm)0, 2, 4, 8, 24 hoursTo assess light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a detailed methodology for assessing the stability of this compound under stress conditions.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 70°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the solid compound in an 80°C oven.

    • Photostability: Expose a solution of this compound to a calibrated UV light source.

  • Sampling: At each time point specified in Table 2, withdraw an aliquot of the stressed sample. For the thermal degradation sample, dissolve a small amount in a suitable solvent.

  • Neutralization (for acid and base hydrolysis samples): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: HPLC Method for Stability Monitoring of this compound

This protocol outlines a general HPLC method that can be adapted to monitor the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient should be optimized to achieve good separation of this compound from its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV-Vis spectra of this compound, a suitable wavelength should be selected for detection (e.g., around 268 nm or 347 nm).

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Injection Volume: 20 µL.

  • Quantification: The percentage of remaining this compound can be calculated by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Artonin_E_Degradation_Pathway Artonin_E This compound (with ortho-hydroxyls) Oxidized_Intermediates Oxidized Intermediates (e.g., Quinone-type structures) Artonin_E->Oxidized_Intermediates Oxidation Oxidative_Stress Oxidative Stress (Light, O₂, Heat, High pH) Oxidative_Stress->Artonin_E Degradation_Products Degradation Products (Loss of Bioactivity) Oxidized_Intermediates->Degradation_Products Further Reactions

Caption: Hypothetical oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Storage Verify Storage Conditions (Temp, Light, Age) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, Freshness) Check_Storage->Check_Solution_Prep Correct Improper_Storage Action: Discard Old Stock, Store New Stock Properly Check_Storage->Improper_Storage Incorrect Analyze_Purity Analyze Compound Purity (e.g., HPLC) Check_Solution_Prep->Analyze_Purity Correct Old_Solution Action: Prepare Fresh Solutions Check_Solution_Prep->Old_Solution Incorrect Degradation_Detected Action: Source Fresh Compound or Consider Acetate Form Analyze_Purity->Degradation_Detected Degraded No_Degradation Investigate Other Experimental Parameters Analyze_Purity->No_Degradation Pure

Caption: Workflow for troubleshooting inconsistent results with this compound.

Stability_Testing_Workflow Start Initiate Stability Study Prepare_Samples Prepare this compound Samples (Solid and Solution) Start->Prepare_Samples Apply_Stress Apply Stress Conditions (Heat, Light, pH, etc.) Prepare_Samples->Apply_Stress Time_Point_Sampling Collect Samples at Defined Time Intervals Apply_Stress->Time_Point_Sampling HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Point_Sampling->HPLC_Analysis Data_Analysis Calculate % Degradation and Identify Products HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: General workflow for an this compound stability test.

References

troubleshooting inconsistent Artonin E experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Artonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Here you will find frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our cell viability (e.g., MTT) assay results between replicate wells treated with this compound. What could be the cause?

A1: High variability in cell viability assays can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[1]

  • Pipetting Errors: Calibrate your pipettes regularly. Pre-wet pipette tips before aspirating this compound solutions and ensure consistent, slow pipetting technique.[1]

  • This compound Solubility: this compound is soluble in DMSO.[2] Ensure the stock solution is fully dissolved and vortexed before preparing dilutions. When adding to aqueous media, ensure rapid mixing to prevent precipitation. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[1]

  • Compound Interference with MTT Assay: this compound, as a flavonoid, may have reducing properties that could interfere with the MTT reagent, leading to false results.[3] Run a control with this compound in cell-free media to check for direct reduction of MTT.

Q2: The IC50 value of this compound in our cancer cell line is significantly different from published data. Why might this be?

A2: Discrepancies in IC50 values are a common challenge in preclinical research. Several factors can contribute to this:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from cross-contamination. Cell lines can exhibit genetic drift at high passage numbers, altering their response to drugs. It is best practice to use cells within a defined, low passage number range.

  • Cellular Health and Density: The health and confluence of your cells at the time of treatment are critical. Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Overly high or low cell numbers can significantly impact the calculated IC50.

  • Treatment Duration: The cytotoxic effect of this compound can be time-dependent. IC50 values will differ depending on the incubation time (e.g., 24, 48, or 72 hours). Ensure your experimental time points are consistent with the literature you are comparing to.

  • Media Components: Components in the cell culture media, such as serum proteins, can bind to this compound and affect its bioavailability. Using serum-free media during the this compound incubation step can minimize this variable. Phenol red in some media has also been suspected to interfere with assays of estrogenic compounds.

Q3: We are seeing inconsistent results in our apoptosis assays (e.g., Annexin V/PI staining) with this compound treatment. What should we check?

A3: Inconsistent apoptosis results can be frustrating. Here are some key areas to investigate:

  • Time-Course of Apoptosis: Apoptosis is a dynamic process. The timing of your analysis is crucial. An early time point might not show significant apoptosis, while a very late time point might show a majority of cells in late apoptosis or necrosis. Perform a time-course experiment to determine the optimal endpoint for your specific cell line and this compound concentration.

  • Handling of Adherent and Floating Cells: After treatment, both adherent and floating cells should be collected for apoptosis analysis to get a complete picture of the cell population.

  • Reagent Quality and Staining Protocol: Ensure your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly. Optimize staining times and concentrations for your cell type.

  • Flow Cytometer Settings: Ensure your flow cytometer is properly calibrated and that the voltage and compensation settings are appropriate for distinguishing between live, apoptotic, and necrotic populations.

Troubleshooting Decision Tree

G A Inconsistent this compound Results B High Variability in Replicates? A->B C Check Cell Seeding Check Pipetting Address Edge Effect Assess this compound Solubility B->C Yes D IC50 Value Discrepancy? B->D No H Issue Resolved? C->H E Verify Cell Line & Passage # Optimize Cell Density Standardize Treatment Duration Check Media Components D->E Yes F Inconsistent Apoptosis Data? D->F No E->H G Perform Time-Course Study Collect All Cells Check Reagent Quality Optimize Flow Cytometer Settings F->G Yes I Consult Literature for Alternative Assays F->I No G->H H->I No J End H->J Yes I->J

Caption: A troubleshooting flowchart for inconsistent this compound results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines such as MCF-7, LoVo, or HCT116.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ to 7 x 10³ cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be constant across all wells and not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the predetermined optimal time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

Signaling Pathways and Data

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

This compound-Induced Apoptosis Pathway

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and -7), ultimately resulting in apoptosis.

G cluster_cell Cancer Cell ArtoninE This compound Bax Bax ArtoninE->Bax Bcl2 Bcl-2 ArtoninE->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC releases Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Casp9 Caspase-9 CytC->Casp9 activates Casp7 Caspase-7 Casp9->Casp7 activates Apoptosis Apoptosis Casp7->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Effect of this compound on MAPK Signaling

This compound has also been shown to induce apoptosis through the MAPK signaling pathway in colon cancer cells. It increases the phosphorylation of ERK1/2, p38, and c-Jun.

G ArtoninE This compound MAPK_pathway MAPK Signaling (p-ERK1/2, p-p38, p-c-Jun) ArtoninE->MAPK_pathway activates Apoptosis Apoptosis MAPK_pathway->Apoptosis

Caption: this compound's activation of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)Reference
MCF-724h~30
MCF-748h~10
MCF-772h3.8

Table 2: IC50 Values of this compound in Colon Cancer Cell Lines

Cell LineTreatment DurationIC50 (µg/mL)Reference
LoVo24h11.73 ± 1.99
HCT11624h3.25 ± 0.24

Table 3: IC50 Values of this compound in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
P-388Murine Leukemia2.79 (acetate derivative)

References

minimizing Artonin E off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Artonin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prenylated flavonoid that has been shown to induce apoptosis in various cancer cell lines.[1][2] Its primary mechanism involves the induction of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1][3] It can trigger the activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the executioner caspase-7 activation and subsequent cell death.[1] Additionally, this compound has been observed to modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Q2: What are the known on-target effects of this compound in cancer cell lines?

A2: The primary on-target effects of this compound are the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This is achieved through several mechanisms, including:

  • Cell Cycle Arrest: this compound can induce G1 cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.

  • Induction of Apoptosis: It promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

  • Modulation of Signaling Pathways: this compound can influence key cancer-related signaling pathways, including the MAPK and PI3K/Akt pathways, to promote apoptosis.

  • Inhibition of Metastasis: Some studies have shown that this compound can inhibit the migration and invasion of cancer cells.

Q3: What are potential off-target effects of this compound?

A3: While specific off-target effects of this compound are not extensively documented, potential off-target activities can be inferred from its mechanism of action and the nature of flavonoid compounds. These may include:

  • Effects on Non-Cancerous Cells: At higher concentrations, this compound may exhibit cytotoxicity towards normal, non-cancerous cell lines. It is crucial to determine the selectivity index for your specific cell lines.

  • Modulation of Unintended Kinases: As this compound affects broad signaling pathways like MAPK, it may inadvertently influence other kinases that share structural similarities or are part of crosstalk with the intended pathway.

  • Induction of Oxidative Stress: this compound has been shown to increase the production of reactive oxygen species (ROS). While this contributes to apoptosis in cancer cells, excessive ROS can lead to off-target damage in other cellular components.

Q4: How should I store and handle this compound?

A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity in control (non-cancerous) cell lines. 1. Concentration of this compound is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. The specific normal cell line is particularly sensitive.1. Perform a dose-response curve to determine the IC50 for both your cancer and control cell lines to determine the therapeutic window.2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.3. Consider using a different control cell line or lowering the treatment concentration and extending the incubation time.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Degradation of this compound stock solution.1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase at the start of the experiment.2. Standardize all incubation times precisely.3. Use freshly prepared dilutions from a properly stored stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock.
No observable effect on cancer cell viability. 1. this compound concentration is too low.2. The cell line is resistant to this compound's mechanism of action.3. Insufficient incubation time.1. Increase the concentration of this compound. Refer to published IC50 values for similar cell lines as a starting point.2. Verify the expression of key target proteins in your cell line (e.g., components of the MAPK or apoptosis pathways).3. Extend the treatment duration (e.g., from 24h to 48h or 72h).
Unexpected changes in cell morphology unrelated to apoptosis. 1. Off-target effects on the cytoskeleton or other cellular structures.2. Cellular stress response not leading to apoptosis.1. Lower the concentration of this compound to the lowest effective dose.2. Analyze markers of cellular stress (e.g., heat shock proteins) to understand the cellular response.
Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HCT116Colon Cancer24h3.25 µg/mL
LoVoColon Cancer24h11.73 µg/mL
MCF-7Breast Cancer24h3.8
MCF-7Breast Cancer48h5.1
MCF-7Breast Cancer72h6.9
MDA-MB-231Breast Cancer24h14.13
MDA-MB-231Breast Cancer48h13.93
MDA-MB-231Breast Cancer72h9.77
SKOV-3Ovarian Cancer72h (2D culture)6.0 µg/mL
SKOV-3Ovarian Cancer72h (3D culture)25.0 µg/mL

Note: IC50 values may vary depending on experimental conditions and the specific assay used.

Experimental Protocols
Cell Viability (MTT) Assay

This protocol is adapted from studies on this compound's cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 6,000-7,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is a standard method for assessing protein expression changes induced by this compound.

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-7, PARP, p-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

ArtoninE_Signaling_Pathway ArtoninE This compound ROS ↑ Reactive Oxygen Species (ROS) ArtoninE->ROS Bax ↑ Bax ArtoninE->Bax Bcl2 ↓ Bcl-2 / Bcl-xL ArtoninE->Bcl2 MAPK MAPK Pathway (p-ERK, p-p38) ArtoninE->MAPK Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase7 Caspase-7 activation Caspase9->Caspase7 PARP PARP cleavage Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis MAPK->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckConcentration Verify this compound Concentration and Purity Start->CheckConcentration CheckCells Assess Cell Health and Density Start->CheckCells CheckProtocol Review Experimental Protocol Start->CheckProtocol DoseResponse Perform Dose-Response Curve (IC50) CheckConcentration->DoseResponse CheckSolvent Check Solvent Toxicity (Vehicle Control) CheckConcentration->CheckSolvent OffTarget Consider Off-Target Effects DoseResponse->OffTarget If high toxicity in controls CheckSolvent->OffTarget If vehicle is toxic LogPhase Ensure Cells are in Logarithmic Growth Phase CheckCells->LogPhase End Problem Resolved LogPhase->End If issue resolved IncubationTime Verify Incubation Time and Conditions CheckProtocol->IncubationTime ReagentStability Check Reagent Stability (e.g., MTT, Antibodies) CheckProtocol->ReagentStability IncubationTime->End If issue resolved ReagentStability->End If issue resolved LowerConcentration Use Lower Concentration or More Selective Compound OffTarget->LowerConcentration Yes AnalyzePathways Analyze Alternative Signaling Pathways OffTarget->AnalyzePathways No LowerConcentration->End AnalyzePathways->End

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationship ArtoninE This compound Treatment Concentration Concentration Dependent ArtoninE->Concentration CellType Cell Type Specificity ArtoninE->CellType OnTarget On-Target Effects (e.g., Apoptosis in Cancer Cells) OffTarget Potential Off-Target Effects LowConcentration Low Concentration Concentration->LowConcentration HighConcentration High Concentration Concentration->HighConcentration CancerCells Cancer Cells CellType->CancerCells NormalCells Normal Cells CellType->NormalCells LowConcentration->OnTarget HighConcentration->OffTarget CancerCells->OnTarget NormalCells->OffTarget

Caption: On-target vs. off-target effects of this compound.

References

Artonin E Flow Cytometry Compensation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Artonin E in flow cytometry experiments. Given that this compound is a novel fluorescent compound, this guide addresses potential challenges with spectral overlap and compensation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being used in my flow cytometry experiment?

This compound is a prenylated flavonoid isolated from plants of the Artocarpus genus.[1][2] It is known for its various biological activities, including inducing apoptosis in cancer cells.[3][4][5] Some researchers may be interested in using its intrinsic fluorescence to track its uptake or cellular localization, or as an additional parameter in multi-color flow cytometry panels.

Q2: What are the known spectral properties of this compound?

Detailed excitation and emission spectra for this compound in various solvents and buffers are not extensively documented in the context of flow cytometry. Flavonoids typically exhibit broad excitation and emission spectra. Preliminary data suggests that this compound has UV-vis absorption maxima around 211, 268, and 347 nm. Its emission spectrum is likely to be broad and may overlap with common fluorochromes. It is crucial to characterize its spectral properties on your specific flow cytometer.

Q3: What is spectral overlap and why is compensation necessary when using this compound?

Spectral overlap occurs when the emission spectrum of one fluorochrome is detected in the detector designated for another fluorochrome. Because this compound is likely to have a broad emission spectrum, it can "spill over" into the detectors for other dyes in your panel (e.g., FITC, PE). Compensation is a mathematical correction to remove this spillover, ensuring that the signal detected in a specific channel is only from the intended fluorochrome.

Q4: Can I use standard compensation beads for this compound?

Standard antibody-binding compensation beads may not be suitable for this compound, as it is a small molecule and not an antibody conjugate. You will likely need to use cells that have taken up this compound as your single-stain control for compensation. It is critical that the positive and negative populations in your compensation control have the same autofluorescence.

Troubleshooting Guide

This guide addresses common issues you might encounter when compensating for this compound in a multi-color flow cytometry experiment.

Problem Possible Cause Recommended Solution
Over-compensation or under-compensation in my this compound channel. Incorrectly prepared single-stain controls for this compound.Ensure your this compound single-stain control has a clearly separated positive and negative population. The negative population should be unstained cells to accurately reflect autofluorescence.
The brightness of the this compound signal in the control is different from the experimental sample.The single-stain control should be at least as bright as the signal in your fully stained sample. Adjust the concentration of this compound in the control to match the expected brightness in your experiment.
"Smiling" or "frowning" populations in my bivariate plots involving this compound. Incorrect compensation settings.This is a classic sign of improper compensation. Re-run your single-stain controls and recalculate the compensation matrix. Ensure you are using the correct negative control (unstained cells).
High background fluorescence in the this compound channel. Non-specific binding or uptake of this compound.Optimize the concentration of this compound and the staining time. Include a wash step after staining to remove excess compound.
High cellular autofluorescence.Run an unstained control to determine the level of autofluorescence. If it is high, you may need to use a different laser/filter combination for this compound or use a dye with a stronger signal.
Difficulty resolving dim populations in the presence of this compound. Spillover from a bright this compound signal is obscuring the dim population.Even with compensation, significant spillover can increase the spread of the data, making it harder to see dim signals. If possible, try to use a fluorochrome for the dim marker that is spectrally distant from this compound.

Hypothetical Spectral Overlap Data

The following table provides a hypothetical example of the spectral overlap (spillover) of this compound into common flow cytometry channels. Note: This is for illustrative purposes only. You must determine the actual spillover on your instrument.

Fluorochrome Primary Detector % Spillover into FITC Channel % Spillover into PE Channel % Spillover into APC Channel
This compound Violet 450/5025%10%2%
FITC Blue 530/30N/A5%0.5%
PE Blue 575/260.1%N/A1%
APC Red 660/200%0%N/A

Experimental Protocols

Protocol for Preparing an this compound Single-Stain Compensation Control
  • Cell Preparation: Prepare a suspension of the same cells used in your experiment at a concentration of 1x10^6 cells/mL.

  • Staining:

    • Create two tubes: one "Unstained Control" and one "this compound Control".

    • To the "this compound Control" tube, add this compound at a concentration that gives a bright, positive signal. This concentration should be optimized beforehand.

    • Incubate under the same conditions as your experimental samples.

  • Washing: After incubation, wash the cells in both tubes with an appropriate buffer (e.g., PBS with 2% FBS) to remove unbound this compound.

  • Resuspension: Resuspend the cell pellets in flow cytometry buffer at a suitable concentration for acquisition.

  • Acquisition: Run the unstained and this compound single-stain controls on the flow cytometer to set the compensation.

Protocol for Calculating the Compensation Matrix
  • Instrument Setup:

    • Run an unstained sample to adjust the forward and side scatter voltages and to set the negative gates for each fluorescence channel.

  • Acquire Single-Stain Controls:

    • For each fluorochrome in your panel (including this compound), acquire data from the corresponding single-stain control.

    • Ensure you collect a sufficient number of events for both the positive and negative populations.

  • Gating:

    • For each single-stain control, create a gate around the single-cell population based on FSC and SSC.

    • Within the single-cell gate, create gates for the positive and negative populations.

  • Compensation Calculation:

    • Use your flow cytometer's software to automatically calculate the compensation matrix based on the median fluorescence intensity of the positive and negative populations in each detector.

  • Review and Apply:

    • Visually inspect the compensation by looking at bivariate plots of each compensated parameter. The median fluorescence of the positive population should be the same in its primary channel and all other channels after compensation.

    • Apply the calculated compensation matrix to your multi-color experimental samples.

Visualizations

G cluster_0 Spectral Overlap & Compensation ArtoninE This compound Emission Detector1 FITC Detector ArtoninE->Detector1 Spillover Detector2 PE Detector ArtoninE->Detector2 Spillover FITC FITC Emission FITC->Detector1 PE PE Emission PE->Detector2 Compensation Compensation Matrix Detector1->Compensation Detector2->Compensation CorrectedData CorrectedData Compensation->CorrectedData Corrected Data

Caption: Spectral overlap of this compound and the role of compensation.

G cluster_1 This compound Apoptosis Signaling Pathway ArtoninE This compound ROS Increased ROS ArtoninE->ROS Mitochondria Mitochondria ROS->Mitochondria Bax Bax (Upregulated) Mitochondria->Bax Bcl2 Bcl-2 (Downregulated) Mitochondria->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase 9 Activation CytochromeC->Caspase9 Caspase7 Caspase 7 Activation Caspase9->Caspase7 Apoptosis Apoptosis Caspase7->Apoptosis

References

Technical Support Center: Artonin E Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Artonin E in their experiments. The information is tailored for scientists in drug development and related fields to ensure proper experimental setup and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus.[1][2] It has demonstrated a range of medicinal properties, including antibacterial, antimalarial, and anticancer activities.[1] In cancer research, this compound is known to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[3] Its primary mechanisms of action involve the dysregulation of the mitochondrial pathway, modulation of estrogen receptor signaling, and influence on the MAPK signaling pathway.[4]

Q2: What is a suitable vehicle control for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended vehicle for dissolving this compound for in vitro assays. It is crucial to ensure the final concentration of DMSO administered to the cells is less than 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are appropriate positive and negative controls for an this compound cytotoxicity study?

A3:

  • Negative Control: Untreated cells or cells treated with the vehicle (DMSO, <0.1%) are the standard negative controls. This allows for the assessment of the basal level of cell viability and any potential effects of the solvent.

  • Positive Control: The choice of a positive control depends on the specific cancer cell line and the pathway being investigated.

    • For estrogen receptor-positive breast cancer cells (e.g., MCF-7), Tamoxifen can be used as a reference standard, as it is a known estrogen receptor modulator.

    • For general cytotoxicity and apoptosis induction, a well-characterized cytotoxic agent like doxorubicin or staurosporine can be used.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in cell viability assays (e.g., MTT, XTT). 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Fluctuation in incubation time. 4. DMSO concentration is too high.1. Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Prepare fresh serial dilutions of this compound for each experiment. 3. Standardize incubation times precisely. 4. Maintain a final DMSO concentration of <0.1% in all wells.
No significant induction of apoptosis observed. 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to this compound-induced apoptosis. 4. Incorrect apoptosis detection method.1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Research the specific cell line's sensitivity to similar compounds. 4. Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, and Western blot for apoptotic markers).
Inconsistent Western blot results for signaling pathway proteins. 1. Poor antibody quality. 2. Suboptimal protein extraction or quantification. 3. Issues with gel electrophoresis or transfer.1. Validate antibodies using positive and negative controls. 2. Use a reliable protein extraction method and a standardized protein quantification assay. 3. Ensure proper gel percentage for the target protein size and optimize transfer conditions.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50Reference
MCF-7Breast Cancer (ER+)24 - 72 h3.8 - 6.9 µM
SKOV-3Ovarian Cancer24 - 72 h12.83 µg/mL
LoVoColon Cancer24 h11.73 ± 1.99 µg/mL
HCT116Colon Cancer24 h3.25 ± 0.24 µg/mL

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (12h Treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
Control (Untreated)57.6%--
3 µM this compound60.8%--
10 µM this compound68.7%--

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ to 7 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 to 30 µg/mL) and a vehicle control (DMSO, <0.1%).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 0.5 mg/mL MTT solution to each well and incubate for 2 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Western Blot Analysis for Apoptotic Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, cleaved-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

ArtoninE_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Artonin_E This compound ROS ↑ ROS Artonin_E->ROS Bax ↑ Bax Artonin_E->Bax Bcl2 ↓ Bcl-2 Artonin_E->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion disrupts membrane potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase37 ↑ Caspase-3/7 Caspase9->Caspase37 PARP PARP Cleavage Caspase37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis via the intrinsic mitochondrial pathway.

ArtoninE_Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF-7, SKOV-3) Cell_Treatment 3. Cell Treatment (Dose-response & Time-course) Cell_Culture->Cell_Treatment ArtoninE_Prep 2. This compound Preparation (dissolved in DMSO) ArtoninE_Prep->Cell_Treatment Viability_Assay 4a. Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Apoptosis_Assay 4b. Apoptosis Assay (e.g., Annexin V/PI) Cell_Treatment->Apoptosis_Assay Western_Blot 4c. Western Blot Cell_Treatment->Western_Blot IC50_Calc 5a. IC50 Calculation Viability_Assay->IC50_Calc Apoptosis_Quant 5b. Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Protein_Exp 5c. Protein Expression Analysis Western_Blot->Protein_Exp

Caption: General experimental workflow for studying the effects of this compound.

Control_Selection_Logic Start Start: Design This compound Experiment Question1 Is this compound dissolved in a solvent? Start->Question1 Vehicle_Control Include Vehicle Control (e.g., DMSO <0.1%) Question1->Vehicle_Control Yes No_Vehicle Proceed Question1->No_Vehicle No Question2 Is a known pathway being investigated? Vehicle_Control->Question2 No_Vehicle->Question2 Positive_Control Select Positive Control for that pathway (e.g., Tamoxifen for ER) Question2->Positive_Control Yes General_Positive_Control Select General Cytotoxic Positive Control (e.g., Doxorubicin) Question2->General_Positive_Control No Negative_Control Always include Negative Control (Untreated Cells) Positive_Control->Negative_Control General_Positive_Control->Negative_Control End Experiment Ready Negative_Control->End

Caption: Logical workflow for selecting appropriate controls in this compound studies.

References

Technical Support Center: Artonin E Isolation and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Artonin E. Based on current scientific literature, a complete total synthesis of this compound has not been extensively reported. Therefore, this resource focuses on the common challenges encountered during the isolation of this compound from natural sources, primarily Artocarpus species, and its subsequent derivatization. The information is presented in a question-and-answer format to directly address potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its notable biological activities?

This compound is a prenylated flavonoid compound that can be isolated from various Artocarpus plants, such as A. rigida, A. communis, A. rotunda, A. altilis, and A. elasticus[1][2]. It has demonstrated potential anticancer and antimalarial activities[1][2]. Studies have also explored its role in abrogating estrogen receptor signaling in breast cancer[3].

Q2: What are the main challenges associated with working with this compound?

A significant challenge when working with this compound is its stability. As a flavone, it possesses four hydroxyl groups, two of which are in an ortho position, making them susceptible to oxidation. This instability can affect storage and handling. To mitigate this, derivatization, such as esterification of the hydroxyl groups, is often performed. The resulting ester derivatives, like this compound acetate, have shown much better stability during storage.

Q3: Why is derivatization of this compound often necessary?

Derivatization, specifically the conversion of the hydroxyl groups to esters (acetates), serves two primary purposes. Firstly, it protects the easily oxidized ortho-hydroxyl groups, thus enhancing the compound's stability. Secondly, this modification can be a strategy to improve its biological activity or other physicochemical properties. For instance, this compound acetate has been shown to have good anticancer activity.

Troubleshooting Guide: Isolation and Purification of this compound

This section addresses common issues that may arise during the extraction and purification of this compound from plant material.

Q1: I am getting a very low yield of this compound from my extraction. What are some possible reasons and solutions?

  • Inefficient Extraction: The choice of solvent is critical. A common procedure involves exhaustive extraction with n-hexane followed by a mixture of methanol and ethyl acetate. Ensure your plant material is finely powdered to maximize surface area for solvent penetration.

  • Sub-optimal Plant Material: The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. The root bark of Artocarpus rigida is a known source.

  • Compound Degradation: As this compound is prone to oxidation, prolonged exposure to air and light during the extraction and workup process can lead to degradation. It is advisable to work expeditiously and use techniques like rotary evaporation under vacuum to remove solvents at lower temperatures.

  • Losses during Chromatography: this compound is typically purified using vacuum liquid chromatography (VLC) on silica gel. Ensure the silica gel is properly packed and the eluent system is optimized to achieve good separation, thereby minimizing loss of the product in mixed fractions.

Q2: My purified this compound appears to be degrading upon storage. How can I improve its stability?

The inherent instability of this compound is due to the presence of oxidizable hydroxyl groups. For long-term storage, consider the following:

  • Storage Conditions: Store the purified compound as a solid in a tightly sealed container, protected from light and air, at low temperatures (e.g., -20 °C).

  • Inert Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).

  • Derivatization: If the downstream application allows, converting this compound to its acetate derivative is a highly effective method to improve storage stability.

Troubleshooting Guide: Synthesis of this compound Acetate

This guide focuses on the esterification of this compound to form this compound acetate.

Q1: The acetylation of my isolated this compound is incomplete, even after extended reaction times. What could be the issue?

  • Reagent Quality: Ensure the acetic anhydride used is fresh and has not been hydrolyzed by atmospheric moisture. The pyridine catalyst should also be dry.

  • Reaction Conditions: The reaction is typically left for an extended period (e.g., 72 hours) at room temperature in a sealed tube. Ensure the tube is properly sealed to prevent the evaporation of the pyridine and ingress of moisture.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 24 hours to check for the consumption of the starting material. If the reaction has stalled, a slight increase in temperature might be considered, although this should be done cautiously to avoid side reactions.

Q2: I am observing multiple spots on the TLC plate after the acetylation reaction. What are these side products and how can I minimize them?

  • Partially Acetylated Products: The multiple spots could correspond to partially acetylated intermediates of this compound. This can occur if the reaction is not allowed to go to completion. Extending the reaction time may help drive the reaction towards the fully acetylated product.

  • Degradation Products: If the starting this compound was not entirely pure or if it degraded during the reaction, these impurities will be carried through. Ensure the starting material is of high purity.

  • Purification: Careful purification of the crude product is essential. Recrystallization from a solvent system like n-hexane/ether is a reported method to obtain pure this compound acetate as white crystals.

Data Presentation

Table 1: Experimental Conditions for the Synthesis of this compound Acetate

ParameterValue/DescriptionReference
Starting MaterialThis compound
ReagentAcetic Anhydride
CatalystPyridine
Reaction Time72 hours
MonitoringThin Layer Chromatography (TLC)
WorkupAddition of H₂O, filtration
PurificationRecrystallization (n-hexane/ether)

Experimental Protocols

Protocol 1: Isolation of this compound from Artocarpus rigida Root Bark

This protocol is based on the method described by Suhartati et al..

  • Extraction: The powdered root bark of A. rigida (3 kg) is exhaustively extracted with n-hexane for 3 days, followed by a mixture of methanol-ethyl acetate (1:1) for 3 days.

  • Solvent Removal: The solvents from the methanol-ethyl acetate extract are removed by a vacuum rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing the yellow solid of this compound are combined and subjected to further VLC if necessary.

  • Recrystallization: The purified yellow solid is recrystallized to yield pure this compound as yellow crystals.

Protocol 2: Synthesis of this compound Acetate

This protocol is adapted from the method described by Hano, as cited in Suhartati et al..

  • Reaction Setup: Place 9.5 mg of isolated this compound in a reaction tube.

  • Reagent Addition: Add 0.3 ml of acetic anhydride and 0.1 ml of pyridine (catalyst) to the reaction tube.

  • Reaction: Seal the reaction tube and leave the mixture to react for 72 hours at room temperature.

  • Monitoring: Monitor the reaction progress every 24 hours by TLC.

  • Workup: After 72 hours, add water to the reaction mixture. The clear mixture will become cloudy and form clumps.

  • Isolation: Filter the solid product and dry it under vacuum.

  • Purification: Recrystallize the crude product from an n-hexane/ether solvent system to obtain this compound acetate as white crystals.

Visualizations

ArtoninE_Workflow cluster_isolation Isolation of this compound cluster_derivatization Derivatization plant A. rigida Root Bark extraction Extraction (n-hexane, then MeOH/EtOAc) plant->extraction vlc VLC Purification extraction->vlc artonin_e Pure this compound (Yellow Crystals) vlc->artonin_e acetylation Acetylation (Ac₂O, Pyridine, 72h) artonin_e->acetylation workup Workup & Recrystallization acetylation->workup acetate This compound Acetate (White Crystals) workup->acetate

References

Validation & Comparative

Artonin E vs. Tamoxifen: A Comparative Analysis for ER-Positive Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of Artonin E and the established selective estrogen receptor modulator, tamoxifen, in the context of estrogen receptor-positive (ER-positive) breast cancer.

This guide provides a comprehensive comparison of this compound, a prenylated flavonoid, and tamoxifen, a standard-of-care therapy for ER-positive breast cancer. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document aims to inform researchers, scientists, and drug development professionals on the potential of this compound as an alternative or complementary therapeutic agent.

Performance Data Summary

The following tables summarize the quantitative data from in vitro studies, offering a direct comparison of the cytotoxic and apoptotic effects of this compound and tamoxifen on ER-positive breast cancer cell lines, primarily MCF-7.

Table 1: Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineTime PointIC50 (µM)Citation
This compoundMCF-724h6.9[1][2]
48h5.1[1][2]
72h3.8[3]
TamoxifenMCF-724h18.9 - 24.1
48hNot explicitly stated
72hNot explicitly stated
TamoxifenMCF-724hIC50 of 4.506 µg/mL
TamoxifenMCF-748h~250

Note: The IC50 values for tamoxifen show variability across studies, which may be attributed to different experimental conditions.

Table 2: Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells.

CompoundCell LineObservationMethodCitation
This compoundMCF-7Dose-dependent increase in early and late apoptosis.Acridine Orange/Propidium Iodide (AO/PI) staining, Annexin V-FITC
Upregulation of Bax, cytochrome c, caspases 7 and 9.Gene and protein expression studies
Downregulation of livin (inhibitor of apoptosis).Gene and protein expression studies
TamoxifenMCF-7Induction of apoptosis.Annexin V-Fluorescein/PI flow cytometry, Hoechst 33258 staining
Increased caspase-9 activity.Caspase activity assay
Down-regulation of bcl-2.Western blot
Increased number of cells in late apoptotic phase (45.7% with 250 µM tamoxifen).Flow cytometry (PI staining)

Mechanisms of Action

Both this compound and tamoxifen exert their anticancer effects by modulating the estrogen receptor signaling pathway, a critical driver of proliferation in ER-positive breast cancer. However, their precise molecular interactions and downstream consequences exhibit notable differences.

Tamoxifen is a selective estrogen receptor modulator (SERM) that competitively binds to the estrogen receptor (ERα). This binding event induces a conformational change in the receptor, leading to the recruitment of co-repressors instead of co-activators. Consequently, the transcription of estrogen-responsive genes that promote cell proliferation is inhibited. Tamoxifen can also induce apoptosis through mechanisms that may involve the inhibition of protein kinase C and the downregulation of anti-apoptotic proteins like Bcl-2.

This compound , a flavonoid compound, also targets the estrogen receptor. In silico molecular docking studies have shown that this compound has a high binding affinity for the human estrogen receptor α (hERα). This interaction is believed to abrogate estrogen receptor signaling, leading to the inhibition of cancer cell growth. Furthermore, this compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like Bax and cytochrome c, and activation of caspases. It can also induce G1 cell cycle arrest.

Signaling Pathway Diagrams

Estrogen_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER-HSP90 ER-HSP90 ER-Dimer ER-Dimer ER->ER-Dimer Dimerization HSP90 HSP90 ER-HSP90->ER Dissociation ERE Estrogen Response Element ER-Dimer->ERE Binds to Gene_Transcription Gene_Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Signaling Pathway.

Drug_Mechanism_of_Action cluster_drugs Therapeutic Agents cluster_cellular Cellular Environment Tamoxifen Tamoxifen ER ER Tamoxifen->ER Competitively Binds Apoptosis Apoptosis Tamoxifen->Apoptosis Induces This compound This compound This compound->ER Binds ROS ROS Production This compound->ROS Induces ERE Estrogen Response Element ER->ERE Blocks Binding Gene_Transcription Gene_Transcription ERE->Gene_Transcription Inhibits Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inhibits Mitochondrial_Pathway Mitochondrial_Pathway ROS->Mitochondrial_Pathway Activates Mitochondrial_Pathway->Apoptosis Induces

Caption: Mechanisms of Action for Tamoxifen and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7) into 96-well plates at a density of approximately 0.5 x 10^4 cells per well and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound or tamoxifen for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with different concentrations of the test compounds for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin. Wash the collected cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments Cell_Culture ER+ Breast Cancer Cell Culture (e.g., MCF-7) Treatment Treatment with this compound or Tamoxifen at various concentrations and time points Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis_Assay Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and IC50 Calculation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General Experimental Workflow.

Conclusion

The presented data indicates that this compound demonstrates significant cytotoxic and pro-apoptotic activity in ER-positive breast cancer cells, with a notably lower IC50 value compared to tamoxifen in the MCF-7 cell line. While tamoxifen remains a cornerstone of ER-positive breast cancer treatment, the potent in vitro effects of this compound suggest its potential as a promising candidate for further investigation. Future studies should focus on in vivo efficacy, safety profiles, and the potential for synergistic effects when combined with existing therapies. The detailed experimental protocols provided herein offer a foundation for such continued research and development efforts.

References

Artonin E in Oncology: A Comparative Analysis of its Anticancer Profile Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of oncological research, the quest for potent, naturally derived anticancer agents is unceasing. Artonin E, a prenylated flavonoid, has emerged as a compound of significant interest, demonstrating notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of this compound's anticancer activity alongside other well-researched flavonoids—Quercetin, Luteolin, and Apigenin—supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview for future research and development.

Comparative Anticancer Activity: A Data-Driven Overview

The cytotoxic potential of a compound is a primary indicator of its anticancer efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While direct comparative studies are limited, the following tables summarize the IC50 values of this compound and other prominent flavonoids against various cancer cell lines as reported in independent studies. It is crucial to note that variations in experimental conditions, such as cell lines and incubation times, can influence IC50 values.

Table 1: Anticancer Activity of this compound
Cancer Cell LineType of CancerIC50 ValueIncubation Time (hours)
HCT116Colon Cancer3.25 ± 0.24 µg/mL24
LoVoColon Cancer11.73 ± 1.99 µg/mL24
MDA-MB-231Triple-Negative Breast Cancer14.3 µM24
MDA-MB-231Triple-Negative Breast Cancer13.9 µM48
MDA-MB-231Triple-Negative Breast Cancer9.8 µM72
MCF-7Breast Cancer3.8 µM24
MCF-7Breast Cancer5.1 µM48
MCF-7Breast Cancer6.9 µM72
SKOV-3Ovarian CancerNot explicitly stated, but showed potent activityNot specified
Table 2: Anticancer Activity of Quercetin
Cancer Cell LineType of CancerIC50 ValueIncubation Time (hours)
A549Lung CancerNot explicitly stated, but demonstrated growth arrest and apoptosisNot specified
Various cell linesBreast, colorectal, stomach, head and neck, lung, ovarian, melanoma, and leukemiaVaried, demonstrated tumor growth suppressionNot specified
Table 3: Anticancer Activity of Luteolin
Cancer Cell LineType of CancerIC50 Value RangeIncubation Time (hours)
Various tumor cellsNot specified3–50 µMNot specified
Table 4: Anticancer Activity of Apigenin
Cancer Cell LineType of CancerIC50 ValueIncubation Time (hours)
Caki-1Renal Cell Carcinoma27.02 µM24
ACHNRenal Cell Carcinoma50.40 µM24
NC65Renal Cell Carcinoma23.34 µM24
Breast Cancer Stem Cells (BCSCs)Breast Cancer27.30 ± 1.23 µM48
MCF-7Breast Cancer50.12 ± 4.11 µM48
Cal27Oral Squamous Cell Carcinoma22.22 µMNot specified
LICR-HN1Oral Squamous Cell Carcinoma34.32 µMNot specified

Mechanisms of Anticancer Action: A Look into aSignaling Pathways

The anticancer effects of these flavonoids are exerted through the modulation of various signaling pathways that govern cell proliferation, survival, and apoptosis. This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often associated with the activation of caspases and regulation of the Bcl-2 family of proteins.[1] Furthermore, this compound's activity is linked to the MAPK signaling pathway.[1]

Similarly, Quercetin, Luteolin, and Apigenin employ multi-targeted approaches. Quercetin is known to modulate pathways such as MAPK/ERK, p53, and PI3K/Akt.[2][3] Luteolin exerts its effects by targeting pathways like Notch, PI3K/Akt, and STAT3. Apigenin has been reported to interfere with the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT signaling cascades.

Below are graphical representations of key signaling pathways implicated in the anticancer activity of these flavonoids.

Artonin_E_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Artonin E_ext This compound Death Receptors Death Receptors Artonin E_ext->Death Receptors activates Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Apoptosis_ext Apoptosis Apoptosis_int Apoptosis Caspase-3/7->Apoptosis_int Artonin E_int This compound Bax Bax Artonin E_int->Bax upregulates Bcl-2 Bcl-2 Artonin E_int->Bcl-2 downregulates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax->Mitochondrion Bcl-2->Mitochondrion Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3/7

Caption: this compound Induced Apoptosis Pathways

Flavonoid_Signaling_Pathways cluster_flavonoids Flavonoids cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K ERK ERK Quercetin->ERK Luteolin Luteolin Akt Akt Luteolin->Akt Apigenin Apigenin mTOR mTOR Apigenin->mTOR Apigenin->ERK PI3K->Akt Akt->mTOR Proliferation_pi3k Cell Proliferation & Survival mTOR->Proliferation_pi3k Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation_mapk Cell Proliferation ERK->Proliferation_mapk

Caption: Flavonoid Modulation of Signaling Pathways

Experimental Protocols

The following are generalized protocols for key experiments cited in the referenced literature for assessing the anticancer activity of flavonoids. Specific details may vary between studies.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of flavonoid Cell_Seeding->Treatment Incubation Incubate for a specified time Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Caption: MTT Assay Workflow

Detailed Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test flavonoid. A control group with no flavonoid is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.

  • Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Detailed Methodology:

  • Cell Treatment: Cells are treated with the flavonoid of interest at various concentrations for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Detailed Methodology:

  • Protein Extraction: Following treatment with the flavonoid, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.

  • Analysis: The intensity of the protein bands is quantified and often normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different samples.

Conclusion

This compound demonstrates significant anticancer potential, comparable to other well-studied flavonoids like Quercetin, Luteolin, and Apigenin. Its ability to induce apoptosis and modulate key signaling pathways highlights its promise as a candidate for further preclinical and clinical investigation. This guide provides a foundational comparison based on available data, underscoring the need for direct comparative studies to elucidate the relative potency and therapeutic potential of these promising natural compounds. The provided experimental frameworks can serve as a reference for researchers designing future studies to explore the anticancer activities of these and other novel flavonoids.

References

Artonin E: A Potential Challenger to Chemoresistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Artonin E's Efficacy in Chemoresistant Cancer Cell Lines

The emergence of chemoresistance remains a formidable obstacle in oncology, limiting the efficacy of conventional cancer treatments and contributing to disease recurrence. In the quest for novel therapeutic agents capable of circumventing these resistance mechanisms, natural compounds have garnered significant attention. This compound, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated promising cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comparative analysis of this compound's efficacy, particularly in cancer cell lines known for their resistance to standard chemotherapeutic agents, supported by experimental data and detailed methodologies.

Comparative Efficacy: this compound vs. Standard Chemotherapeutics

Quantitative analysis of the half-maximal inhibitory concentration (IC50) is a cornerstone for evaluating the cytotoxic potential of a compound. The following tables summarize the IC50 values for this compound in comparison to standard chemotherapeutic agents in various cancer cell lines.

Ovarian Cancer: SKOV-3 Cell Line

The SKOV-3 cell line is an ovarian adenocarcinoma line known for its resistance to several cytotoxic drugs, including cisplatin. A study comparing this compound to the platinum-based drug Carboplatin in both 2D and 3D cultures of SKOV-3 cells revealed this compound's potent activity. Notably, while the 3D spheroid model showed increased resistance to both agents, a hallmark of in vivo-like tumor microenvironments, this compound maintained significant cytotoxicity.[1]

Cell LineCulture ModelTreatment DurationThis compound IC50 (µg/mL)Carboplatin IC50 (µg/mL)
SKOV-3 2D24h12.0 ± 0.435.0 ± 0.4
48h8.0 ± 0.528.0 ± 0.6
72h6.0 ± 0.824.0 ± 0.8
SKOV-3 3D Spheroid24h34.0 ± 1.072.0 ± 0.8
48h28.0 ± 0.565.0 ± 1.2
72h25.0 ± 0.861.0 ± 1.4

Data extracted from a study on the apoptotic induction mechanism of this compound in 3D ovarian cancer cell lines.[1]

Breast Cancer: MCF-7 and MDA-MB-231 Cell Lines

In the context of breast cancer, this compound has been evaluated against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) cell lines. The latter is notoriously aggressive and lacks targeted therapy options. A comparative study demonstrated that this compound exhibits a significantly lower IC50 value than Tamoxifen, a standard endocrine therapy for ER-positive breast cancer, in MCF-7 cells.[2][3] This suggests a potent anti-proliferative effect, even in hormone-dependent cancers where resistance to therapies like Tamoxifen can develop.

Cell LineTreatment DurationThis compound IC50 (µM)Tamoxifen IC50 (µM)
MCF-7 24h6.924.1
48h5.121.3
72h3.818.9

Data derived from a study on this compound abrogating estrogen receptor signaling.[2]

Further studies have established the IC50 values of this compound in other resistant cell lines, highlighting its broad-spectrum potential.

Cell LineCancer TypeThis compound IC50
MDA-MB-231 Triple-Negative Breast Cancer9.77 µM (72h)
LoVo Colon Cancer11.73 ± 1.99 µg/mL (24h)
HCT116 Colon Cancer3.25 ± 0.24 µg/mL (24h)

Data from studies on the molecular mechanism of this compound in MDA-MB-231 cells and its effects on colon cancer cells.

Mechanism of Action: Overcoming Chemoresistance Pathways

This compound's efficacy in chemoresistant cells appears to be rooted in its ability to induce apoptosis through the intrinsic (mitochondrial) pathway and to modulate key proteins associated with drug resistance.

Induction of Apoptosis via Mitochondrial Dysregulation

Experimental evidence indicates that this compound triggers a cascade of events leading to programmed cell death:

  • Increased Reactive Oxygen Species (ROS): this compound treatment leads to a significant elevation of intracellular ROS levels.

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: The surge in ROS compromises the integrity of the mitochondrial membrane.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7.

  • Apoptosis Execution: Activated caspases cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

ArtoninE_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion ArtoninE This compound Bax Bax ArtoninE->Bax upregulates Bcl2 Bcl-2 ArtoninE->Bcl2 downregulates ROS ROS Increase ArtoninE->ROS MMP ΔΨm Disruption Bax->MMP Bcl2->MMP inhibits CytoC_mito Cytochrome c CytoC_cyto Cytochrome c (cytosol) CytoC_mito->CytoC_cyto MMP->CytoC_mito releases ROS->MMP induces Casp9 Caspase-9 CytoC_cyto->Casp9 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

This compound-induced intrinsic apoptosis pathway.
Downregulation of Chemoresistance-Associated Proteins

Several studies have highlighted this compound's ability to suppress the expression of proteins that are hallmarks of chemoresistance and poor prognosis:

  • Inhibitor of Apoptosis Proteins (IAPs): this compound has been shown to remarkably repress Livin, a novel member of the IAP family whose upregulation is linked to chemotherapeutic resistance and apoptosis evasion. It also downregulates other IAPs like survivin and xIAP.

  • Heat Shock Proteins (HSPs): The expression of Hsp70 and Hsp27, which are known to protect cancer cells from various stressors including chemotherapy, is significantly downregulated by this compound treatment.

  • Anti-apoptotic Bcl-2 Family Proteins: this compound decreases the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby shifting the cellular balance towards apoptosis.

By targeting these key survival proteins, this compound appears to dismantle the defensive mechanisms that allow cancer cells to withstand conventional therapies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's efficacy.

Experimental_Workflow cluster_assays Efficacy & Mechanism Assays cluster_data Data Analysis start Cancer Cell Culture (e.g., SKOV-3, MCF-7) treatment Treatment with this compound & Comparative Drugs start->treatment viability Cell Viability Assay (MTT / Alamar Blue) treatment->viability apoptosis Apoptosis Assay (AO/PI, Annexin V) treatment->apoptosis western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Level Analysis western->protein_quant

General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT/Alamar Blue)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the comparative drug (e.g., Carboplatin, Tamoxifen). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for specified durations (e.g., 24, 48, 72 hours).

  • Reagent Addition:

    • For MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in 100 µL of DMSO.

    • For Alamar Blue Assay: 10 µL of Alamar Blue reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Data Acquisition: The absorbance (for MTT) or fluorescence (for Alamar Blue) is measured using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated using non-linear regression analysis.

Apoptosis Detection (Acridine Orange/Propidium Iodide Double Staining)
  • Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with this compound for the desired time.

  • Staining: The cells are washed with PBS and stained with a dye mixture containing 10 µg/mL acridine orange (AO) and 10 µg/mL propidium iodide (PI) for 5 minutes.

  • Visualization: The coverslips are mounted on glass slides and observed under a fluorescence microscope.

  • Interpretation: Viable cells appear uniformly green. Early apoptotic cells show bright green nuclei with condensed or fragmented chromatin. Late apoptotic cells exhibit orange-red nuclei, and necrotic cells have uniformly orange-red nuclei.

Western Blotting for Protein Expression Analysis
  • Protein Extraction: Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Survivin, Hsp70, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Conclusion

The available preclinical data strongly suggest that this compound is a potent anti-cancer agent with significant efficacy in chemoresistant cancer cell lines. Its ability to induce apoptosis through the mitochondrial pathway and, crucially, to downregulate a suite of proteins implicated in chemoresistance and cell survival, positions it as a promising candidate for further investigation. While direct comparative studies in isogenic sensitive and resistant cell line pairs are yet to be published, the superior performance of this compound against standard chemotherapeutics like Carboplatin and Tamoxifen in inherently resistant cell models underscores its potential to address the critical challenge of chemoresistance in cancer therapy. The detailed mechanisms and protocols provided herein offer a solid foundation for researchers and drug development professionals to build upon in exploring the full therapeutic potential of this compound.

References

Artonin E's Impact on the Bax/Bcl-2 Ratio: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Artonin E with Other Apoptosis-Inducing Agents in Cancer Cell Lines

For researchers and professionals in the fields of oncology and drug development, the modulation of apoptosis is a cornerstone of cancer therapy. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to programmed cell death. This compound, a prenylated flavonoid, has emerged as a promising natural compound that can favorably alter this ratio, thereby inducing apoptosis in various cancer cells. This guide provides a comparative analysis of this compound's effect on the Bax/Bcl-2 ratio against other known modulators, supported by experimental data and detailed protocols.

Quantitative Comparison of Bax/Bcl-2 Ratio Modulation

The efficacy of this compound in promoting apoptosis is quantitatively demonstrated by its ability to increase the Bax/Bcl-2 ratio. The following table summarizes the performance of this compound in comparison to other compounds, including the natural products Anethole and Justicidin B derivatives, as well as the conventional chemotherapeutic drug, Doxorubicin. This data is compiled from various studies on different cancer cell lines.

CompoundCell Line(s)Concentration(s)Incubation TimeEffect on Bax ExpressionEffect on Bcl-2 ExpressionResulting Change in Bax/Bcl-2 Ratio
This compound Colon Cancer (LoVo & HCT116)1-30 µg/mL24hIncreasedDecreasedIncreased[1]
Breast Cancer (MCF-7)10 µM24h15.5% increase (mRNA)13.8% decrease (mRNA)Increased[2]
Anethole Glioma (U87-MG)10.8 - 21.8 µMNot SpecifiedDose-dependent upregulationDose-dependent downregulationIncreased[3]
Justicidin B Derivative (Diphyllin methyl ether) Human Melanoma (A375)GI50 = 3.66 µM48hSignificantly increased (p=0.0001)Markedly reduced (p=0.0470)Significantly elevated (p=0.0196)[4]
Doxorubicin Breast Cancer (MCF-7)200 nMNot SpecifiedIncreasedDecreased~7-fold increase[5]
Breast Cancer (MCF-7)0.1, 0.5, 1 µM48hUp to 4.5-fold increaseOver 5-fold decreaseOver 10-fold increase

Experimental Methodologies

The following sections detail the typical experimental protocols utilized to ascertain the effects of these compounds on the Bax/Bcl-2 ratio.

Cell Culture and Treatment

Human cancer cell lines, such as MCF-7 (breast), LoVo, HCT116 (colon), and A375 (melanoma), are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experimentation, cells are seeded in plates or flasks and, after reaching a suitable confluency, are treated with varying concentrations of this compound or the comparator compounds for specified durations.

Western Blot Analysis for Bax and Bcl-2 Expression

A standard procedure for quantifying Bax and Bcl-2 protein levels is Western blotting.

  • Cell Lysis: After treatment, cells are washed with cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels of Bax and Bcl-2 are normalized to the loading control.

Visualizing the Molecular Pathways and Experimental Processes

To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.

cluster_0 Experimental Workflow for Bax/Bcl-2 Ratio Analysis A Cancer Cell Culture B Treatment with this compound or Comparator Compound A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting with Bax, Bcl-2, and Loading Control Antibodies F->G H Chemiluminescent Detection and Imaging G->H I Densitometric Analysis and Bax/Bcl-2 Ratio Calculation H->I

Caption: A generalized workflow for determining the Bax/Bcl-2 ratio in cancer cells following treatment.

cluster_1 Apoptotic Signaling Pathway Modulated by this compound ArtoninE This compound Bcl2 Bcl-2 (Anti-apoptotic) ArtoninE->Bcl2 Inhibition Bax Bax (Pro-apoptotic) ArtoninE->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Permeabilizes Membrane CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: The intrinsic apoptosis pathway, highlighting the modulatory effects of this compound on Bax and Bcl-2.

Conclusion

The available evidence strongly supports the role of this compound as a potent inducer of apoptosis in cancer cells through the modulation of the Bax/Bcl-2 ratio. Its ability to simultaneously upregulate the pro-apoptotic Bax and downregulate the anti-apoptotic Bcl-2 makes it an effective agent for shifting the cellular balance towards programmed cell death. When compared to other natural compounds like Anethole and Justicidin B derivatives, this compound demonstrates a similar mechanism of action. Furthermore, its efficacy in modulating the Bax/Bcl-2 ratio is comparable to that of the established chemotherapeutic drug, Doxorubicin, highlighting its potential as a valuable candidate for further investigation in cancer therapy. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers aiming to validate and expand upon these findings.

References

Comparative Analysis of Artonin E and Cisplatin in Ovarian Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the anti-cancer properties of Artonin E and the chemotherapy drug cisplatin in ovarian cancer reveals distinct mechanisms of action, suggesting potential for future combination therapies. To date, no studies have directly investigated the synergistic effects of this compound and cisplatin in ovarian cancer. This guide provides a comprehensive overview of the existing experimental data for each compound, offering a foundation for future research in this area.

This publication aims to provide researchers, scientists, and drug development professionals with a comparative guide to the effects of this compound, a naturally occurring flavonoid, and cisplatin, a standard-of-care chemotherapy agent, on ovarian cancer cells. The data presented is based on preclinical studies and is intended to inform future research directions, particularly in the exploration of combination therapies.

Comparative Analysis: this compound vs. Cisplatin

Mechanism of Action

This compound and cisplatin induce apoptosis (programmed cell death) in ovarian cancer cells through distinct signaling pathways.

This compound: This prenylated flavonoid primarily triggers the intrinsic apoptotic pathway.[1] Treatment with this compound leads to mitochondrial dysregulation, characterized by the depletion of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[1] This cascade of events activates initiator caspase-9, which in turn activates executioner caspase-3, leading to cell death.[1] Furthermore, this compound has been shown to down-regulate the expression of pro-survival proteins such as Bcl-2, survivin, and HSP70, while up-regulating the expression of the pro-apoptotic protein Bax.[1][2]

Cisplatin: As a platinum-based chemotherapy agent, cisplatin's primary mechanism of action involves binding to nuclear DNA to form DNA adducts. This DNA damage blocks cell division and replication, leading to cell cycle arrest and the activation of multiple signaling pathways that induce apoptosis. In ovarian cancer cells, cisplatin-induced apoptosis can proceed through both caspase-3-dependent and -independent pathways. One identified pathway involves the activation of ERK1/2, leading to the accumulation of p53 and the subsequent upregulation of PUMA (p53 upregulated modulator of apoptosis), which triggers the apoptotic cascade.

Signaling_Pathways Fig 1: Comparative Signaling Pathways of this compound and Cisplatin cluster_ArtoninE This compound Pathway cluster_Cisplatin Cisplatin Pathway ArtoninE This compound Mitochondria Mitochondrial Dysregulation ArtoninE->Mitochondria Bcl2_down Bcl-2, Survivin, HSP70 (Down-regulation) ArtoninE->Bcl2_down Bax_up Bax (Up-regulation) ArtoninE->Bax_up CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3_A Caspase-3 Activation Caspase9->Caspase3_A Apoptosis_A Apoptosis Caspase3_A->Apoptosis_A Cisplatin Cisplatin DNA_Damage Nuclear DNA Damage Cisplatin->DNA_Damage ERK12 ERK1/2 Activation DNA_Damage->ERK12 p53 p53 Accumulation ERK12->p53 PUMA PUMA Up-regulation p53->PUMA Apoptosis_C Apoptosis PUMA->Apoptosis_C

Caption: Fig 1: Comparative Signaling Pathways of this compound and Cisplatin.

Cytotoxicity

The cytotoxic effects of this compound and cisplatin have been evaluated in various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell density and treatment duration.

CompoundCell LineTreatment DurationIC50Reference
This compound SKOV-3 (2D)72h6.5 ± 0.5 µg/mL
SKOV-3 (2D)72h6.0 ± 0.8 µg/mL
SKOV-3 (3D)72h25.0 ± 0.8 µg/mL
T1074 (normal)72h32.5 ± 0.5 µg/mL
T1074 (normal)72h28.0 ± 0.8 µg/mL
Cisplatin SKOV-324h63.70 ± 3.17 µM
SKOV-348h38.13 ± 6.27 µM
SKOV-372h19.18 ± 0.91 µM
SKOV-324h10 ± 2.985 μM
A278024h6.84 ± 0.66 µg/ml
A2780/CP70 (resistant)24h44.07 ± 1.1 µg/ml

Potential for Synergistic Effects: A Forward Look

While no direct experimental data exists for the combination of this compound and cisplatin, their distinct mechanisms of action present a strong rationale for investigating potential synergistic effects.

  • Complementary Pathways: this compound's targeting of the mitochondrial (intrinsic) pathway could complement cisplatin's DNA damage-induced (extrinsic and intrinsic) apoptosis. This dual-front attack could potentially lead to a more robust and comprehensive anti-cancer effect.

  • Overcoming Resistance: Cisplatin resistance is a major clinical challenge, often associated with enhanced DNA repair mechanisms and alterations in apoptotic signaling pathways. This compound's ability to modulate Bcl-2 family proteins and induce apoptosis independently of the DNA damage response could potentially re-sensitize cisplatin-resistant ovarian cancer cells to treatment.

Future studies should focus on evaluating the combination of this compound and cisplatin in various ovarian cancer cell lines, including cisplatin-resistant models. Key experiments would involve determining the combination index (CI) to assess for synergy, additivity, or antagonism, and exploring the molecular mechanisms underlying any observed synergistic interactions.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for evaluating the anti-cancer effects of this compound and cisplatin.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate ovarian cancer cells (e.g., SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, cisplatin, or their combination for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Workflow Fig 2: General Workflow for MTT Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Fig 2: General Workflow for MTT Assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat ovarian cancer cells with the compounds of interest as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

References

Cross-Validation of Artonin E's Anticancer Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Artonin E's performance across multiple cancer cell lines and laboratories, providing a comprehensive resource for researchers, scientists, and drug development professionals.

This compound, a prenylated flavonoid isolated from the stem bark of Artocarpus elasticus, has demonstrated significant anticancer properties in various preclinical studies.[1][2] This guide provides a comparative analysis of its efficacy, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways to offer a cross-validated perspective on its potential as a therapeutic agent.

Quantitative Assessment of Anticancer Activity

The cytotoxic effect of this compound has been evaluated across several cancer cell lines, with its efficacy being most commonly reported as the half-maximal inhibitory concentration (IC50). The data below, compiled from multiple independent studies, highlights the compound's potency in colon, breast, and ovarian cancer models.

Cell LineCancer TypeCultureIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
HCT116Colon2D243.25 ± 0.24-[3]
LoVoColon2D2411.73 ± 1.99-[3]
MCF-7Breast (ER+)2D24-6.9[4]
MCF-7Breast (ER+)2D48-5.2
MCF-7Breast (ER+)2D72-3.8
MDA-MB-231Breast (TNBC)2D24-14.13
MDA-MB-231Breast (TNBC)2D48-13.93
MDA-MB-231Breast (TNBC)2D72-9.77
SKOV-3Ovarian2D726.0 ± 0.8-
SKOV-3Ovarian3D7225.0 ± 0.8-
T1074 (Normal)Ovarian2D7228.0 ± 0.8-
T1074 (Normal)Ovarian3D7285.0 ± 0.5-

ER+: Estrogen Receptor Positive, TNBC: Triple-Negative Breast Cancer

Of note, studies on SKOV-3 ovarian cancer cells demonstrated a higher IC50 value in 3D spheroid cultures compared to 2D monolayer cultures, suggesting that the three-dimensional tumor microenvironment may confer some resistance. Importantly, this compound has shown selectivity for cancer cells over normal cells, as evidenced by the significantly higher IC50 values in the normal human ovarian cell line T1074.

Mechanisms of Action: Apoptosis Induction

Across different cancer cell types, this compound consistently induces apoptosis, or programmed cell death. The primary mechanism appears to be the intrinsic mitochondrial pathway, corroborated by multiple laboratories.

Key Molecular Events in this compound-Induced Apoptosis:

  • Mitochondrial Membrane Potential (ΔΨm) Disruption: Treatment with this compound leads to a loss of mitochondrial membrane potential in colon cancer cells (LoVo and HCT116).

  • Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL in colon, breast, and ovarian cancer cells.

  • Caspase Activation: The compound triggers the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).

  • PARP Cleavage: Activated caspases subsequently cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G1 phase in MCF-7 breast cancer cells and at the S phase in SKOV-3 ovarian cancer cells. In MDA-MB-231 cells, a G2/M arrest was observed.

The following diagram illustrates the generalized workflow for assessing this compound-induced apoptosis.

G cluster_0 Cell Treatment cluster_1 Apoptosis Assessment cluster_2 Observed Outcomes CancerCells Cancer Cell Lines (e.g., MCF-7, HCT116, SKOV-3) ArtoninE This compound Treatment (Varying Concentrations & Times) CancerCells->ArtoninE Morphology Morphological Analysis (Hoechst Staining) ArtoninE->Morphology MitoPotential Mitochondrial Potential (JC-1 Staining) ArtoninE->MitoPotential CellCycle Cell Cycle Analysis (Flow Cytometry) ArtoninE->CellCycle ProteinExpression Protein Expression (Western Blot) ArtoninE->ProteinExpression ApoptoticBodies Chromatin Condensation, Apoptotic Bodies Morphology->ApoptoticBodies LossOfPotential Loss of ΔΨm MitoPotential->LossOfPotential SubG1 Sub-G1 Peak Increase CellCycle->SubG1 ProteinChanges ↑ Bax, ↓ Bcl-2 ↑ Cleaved Caspases, ↑ Cleaved PARP ProteinExpression->ProteinChanges

Experimental workflow for apoptosis assessment.

Signaling Pathway Modulation

The anticancer effects of this compound are mediated through the modulation of key signaling pathways.

  • MAPK Pathway: In colon cancer cells, this compound induces apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically increasing the phosphorylation of ERK1/2, p38, and c-Jun.

  • Akt/mTOR Pathway: A study on a structurally similar compound, Artonin F, suggests that these flavonoids may also act by downregulating c-Met, which in turn suppresses the PI3K/Akt/mTOR signaling pathway.

The following diagram depicts the proposed signaling cascade initiated by this compound in colon cancer cells.

G cluster_MAPK MAPK Pathway cluster_Mito Mitochondrial (Intrinsic) Pathway ArtoninE This compound p38 p38 ArtoninE->p38 activates ERK ERK1/2 ArtoninE->ERK activates JNK JNK ArtoninE->JNK cJun c-Jun p38->cJun phosphorylates ERK->cJun phosphorylates JNK->cJun phosphorylates Bcl2 Bcl-2, Bcl-xL cJun->Bcl2 downregulates Bax Bax cJun->Bax upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c to activate Casp7 Caspase-7 Casp9->Casp7 activates PARP PARP Casp7->PARP cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

This compound signaling pathway in colon cancer.

Detailed Experimental Protocols

For reproducibility and cross-laboratory validation, detailed methodologies are crucial. The following are protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10^4 to 2 x 10^5 cells/mL and incubated overnight to allow for attachment.

  • Treatment: Cells are treated with various concentrations of this compound (e.g., ranging from 1 to 100 µM) and a vehicle control (e.g., 0.01% DMSO) for specified time intervals (24, 48, 72 hours).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Analysis by Hoechst 33342 Staining
  • Cell Culture and Treatment: Cells are grown on coverslips in 6-well plates and treated with this compound for 24 hours.

  • Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

  • Staining: After another wash with PBS, cells are stained with Hoechst 33342 solution (1 µg/mL) for 10 minutes in the dark.

  • Microscopy: Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.

Western Blot Analysis
  • Cell Lysis: Following treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, p-ERK, β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The data from multiple independent laboratories consistently demonstrates that this compound is a potent inhibitor of cancer cell growth, particularly in colon, breast, and ovarian cancer cell lines. Its pro-apoptotic activity is robustly supported by evidence of mitochondrial pathway activation, Bcl-2 family protein modulation, and caspase activation. The compound's ability to modulate key cancer-related signaling pathways, such as the MAPK pathway, further underscores its potential as a multi-targeted anticancer agent. While 3D culture models suggest a degree of resistance compared to 2D cultures, the selectivity of this compound for cancer cells over normal cells is a promising indicator of a favorable therapeutic window. Further in vivo studies are warranted to translate these consistent in vitro findings into clinical applications.

References

A Comparative Analysis of Artonin E and Its Derivatives: Potency and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Artonin E, a prenylated flavonoid predominantly isolated from the Artocarpus species, has garnered significant attention within the scientific community for its promising anticancer properties. This guide provides a comparative analysis of the potency of this compound and its derivatives, supported by experimental data from peer-reviewed studies. We delve into the cytotoxic effects on various cancer cell lines and elucidate the underlying signaling pathways.

Potency Comparison of this compound and Derivatives

The cytotoxic potential of this compound and its synthesized derivative, this compound acetate, has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
This compound Murine Leukemia (P-388)--[1]
Murine Leukemia (P-388)0.3~0.69[1]
Colon Cancer (LoVo)11.73 ± 1.99~26.87[2]
Colon Cancer (HCT116)3.25 ± 0.24~7.45[2]
Estrogen Receptor Positive Breast Cancer (MCF-7)-3.8 - 6.9 (24-72h)[3]
This compound acetate Murine Leukemia (P-388)2.79~5.83
Tamoxifen (Reference) Estrogen Receptor Positive Breast Cancer (MCF-7)-18.9 - 24.1 (24-72h)

Note: Conversion from µg/mL to µM for this compound (Molecular Weight: 436.47 g/mol ) and this compound acetate (Molecular Weight: 478.51 g/mol ) are approximations.

The available data indicates that this compound exhibits potent cytotoxic activity against a range of cancer cell lines. Notably, in estrogen receptor-positive breast cancer cells (MCF-7), this compound demonstrated significantly higher potency (lower IC50 range) compared to the standard therapeutic agent, Tamoxifen. A study involving the synthesis of this compound acetate revealed that this derivative also possesses good anticancer activity against murine leukemia cells (P-388), although it was less potent than the parent compound, this compound. The esterified derivative, however, was reported to have much better stability during storage.

Signaling Pathways and Cellular Mechanisms

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis (programmed cell death).

MAPK Signaling Pathway

Studies have shown that this compound can induce apoptosis in colon cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This involves the phosphorylation of key proteins such as ERK1/2, p38, and JNK, which are critical regulators of cellular processes including proliferation, differentiation, and apoptosis.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Artonin_E This compound ERK ERK Artonin_E->ERK Activates p38 p38 Artonin_E->p38 Activates JNK JNK Artonin_E->JNK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun) ERK->Transcription_Factors p38->Transcription_Factors JNK->Transcription_Factors Gene_Expression Gene Expression (Apoptosis, Proliferation) Transcription_Factors->Gene_Expression

Caption: this compound-mediated activation of the MAPK signaling pathway.

Apoptosis Pathway

This compound is a potent inducer of apoptosis. In colon cancer cells, it has been shown to increase the expression of the pro-apoptotic protein Bax, while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-7, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Artonin_E This compound Bax Bax (Pro-apoptotic) Artonin_E->Bax Upregulates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Artonin_E->Bcl2 Downregulates Caspase9 Caspase-9 (Initiator) Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase7 Caspase-7 (Executioner) Caspase9->Caspase7 Activates PARP PARP Caspase7->PARP Cleaves Apoptosis Apoptosis Caspase7->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: Induction of apoptosis by this compound via the intrinsic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells 2. Treat with This compound Derivatives Seed_Cells->Treat_Cells Incubate 3. Incubate (e.g., 24-72h) Treat_Cells->Incubate Add_MTT 4. Add MTT Solution Incubate->Add_MTT Incubate_MTT 5. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 8. Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the expression levels of proteins involved in apoptosis.

Protocol:

  • Cell Lysis: After treatment with this compound or its derivatives, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-7, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the target proteins.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent anticancer agent that warrants further investigation. Its ability to induce apoptosis through the MAPK and intrinsic apoptotic pathways highlights its potential as a lead compound for the development of novel cancer therapeutics. The synthesis and evaluation of this compound derivatives, such as this compound acetate, represent a promising avenue for improving the pharmacological properties of this natural product, including its stability and efficacy.

However, the current body of literature on this compound derivatives is limited. To fully understand the structure-activity relationship and to identify derivatives with enhanced potency and selectivity, a more comprehensive and systematic investigation is required. Future research should focus on the synthesis of a broader range of this compound analogs and their comparative evaluation against a diverse panel of cancer cell lines. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of compounds.

References

A Comparative Guide to the In Vivo Anti-Tumor Activity of Artonin E and Alternative Flavonoids in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor activity of Artonin E, a prenylated flavonoid, against other well-researched flavonoids, Quercetin and Genistein. The data presented is based on preclinical studies in mouse models of breast cancer, offering insights into their potential as anti-cancer agents. While direct comparative studies are limited, this guide synthesizes available data to facilitate an objective comparison of their efficacy and mechanisms of action.

Data Presentation: In Vivo Anti-Tumor Efficacy

The following table summarizes the quantitative data from in vivo studies on this compound, Quercetin, and Genistein, focusing on their effects on tumor growth in murine breast cancer models.

CompoundMouse ModelCancer Cell LineDosage and AdministrationKey FindingsCitation
This compound BALB/c4T1 Mammary Carcinoma25, 50, and 100 mg/kg, per oral, bi-weeklySignificant reduction in tumor volume at 50 and 100 mg/kg. Delayed tumor growth by more than five days. Reduced metastasis to distant organs.[1]
Quercetin BALB/c4T1 Mammary Carcinoma20 µMSuppressed ~50% of basal TopFlash luciferase activity, indicating inhibition of the Wnt/β-catenin signaling pathway.[2]
Nude MiceHCT116 Human Colon Carcinoma Xenograft50 mg/kg, intraperitoneallySignificantly reduced tumor volume.
SCID MiceMetastatic Breast Cancer Cells15 mg/kg body weight~70% reduction in tumor growth.
Genistein BALB/c4T1 Breast CancerNot specifiedIn combination with centchroman, more effective in preventing tumor growth than either agent alone.[3]
Nude MiceHuman Gastric Carcinoma (SG7901) Xenograft0.5, 1, and 1.5 mg/kg, intratumoral injection, every 2 days for 6 dosesSignificant inhibition of carcinoma growth by 10.8%, 29.9%, and 39.6% respectively.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to allow for critical evaluation and potential replication.

This compound in 4T1 Mammary Tumor Model[1]
  • Animal Model: Female BALB/c mice, six to eight weeks old.

  • Tumor Induction: 1 x 10^5 4T1 cells in 100µL PBS were injected into the right mammary fat pad.

  • Treatment: Treatment commenced when palpable tumors reached a size of 50–200 mm³. Mice were divided into treatment groups receiving this compound at dosages of 25, 50, and 100 mg/kg administered orally twice a week. A control group received 5% tween 20 bi-weekly, and a positive control group received 10 mg/kg of paclitaxel weekly.

  • Monitoring: Tumor volume and body weight were recorded on the staging day and twice weekly throughout the study.

  • Endpoint: At the end of the study, vital tissues were collected for histopathological assessment, and blood samples were taken for serum biochemical analyses. The exact duration of the study was not specified in the available text.

Quercetin in 4T1 Murine Mammary Cancer Model
  • Cell Line: 4T1 murine mammary cancer cells.

  • Treatment: Cells were treated with 20 µM of Quercetin.

  • Assay: TopFlash luciferase activity assay was used to measure the activity of the Wnt/β-catenin signaling pathway.

  • Outcome: Quercetin treatment suppressed approximately 50% of the basal TopFlash luciferase activity, indicating a down-regulation of the Wnt/β-catenin signaling pathway.

Genistein in Human Gastric Carcinoma Xenograft Model
  • Animal Model: Nude mice.

  • Tumor Induction: 1 x 10^9 human SG7901 cells/L were injected into the subcutaneous tissue.

  • Treatment: After 10 days, mice were randomly divided into five groups. Treatment groups received 0.5, 1, or 1.5 mg/kg of genistein injected directly adjacent to the tumor, six times at 2-day intervals. Control groups received normal saline solution or 1.5 mg/kg DMSO.

  • Monitoring: Changes in tumor volume were measured 11 days after the last drug treatment.

  • Calculation: Tumor inhibition rate was calculated for each group.

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of this compound, Quercetin, and Genistein is attributed to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

This compound Signaling Pathway

This compound has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways. In breast cancer cells, it initiates the intrinsic apoptotic pathway. In colon cancer cells, this compound induces apoptosis via caspase activation associated with the MAPK signaling pathway, specifically through the increased expression of p-ERK1/2, p-p38/p38, and p-c-Jun.

ArtoninE_Pathway cluster_MAPK MAPK Pathway cluster_Apoptosis Apoptosis Artonin_E This compound pERK p-ERK1/2 Artonin_E->pERK pp38 p-p38 Artonin_E->pp38 pcJun p-c-Jun Artonin_E->pcJun Caspase_Activation Caspase Activation pERK->Caspase_Activation pp38->Caspase_Activation pcJun->Caspase_Activation Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome

This compound's apoptotic signaling pathway.
Quercetin Signaling Pathway

Quercetin exerts its anti-cancer effects through the modulation of multiple signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways. It has been shown to inhibit the translocation of β-catenin to the nucleus, suppress the phosphorylation of PI3K and Akt, and induce the phosphorylation of p38, JNK, and ERK.

Quercetin_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Quercetin Quercetin beta_catenin β-catenin (nuclear translocation) Quercetin->beta_catenin inhibits PI3K PI3K Quercetin->PI3K inhibits p38 p38 Quercetin->p38 induces JNK JNK Quercetin->JNK induces ERK ERK Quercetin->ERK induces Cell_Proliferation Cell Proliferation beta_catenin->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis Genistein_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_MAPK_G MAPK Pathway Genistein Genistein PI3K_G PI3K Genistein->PI3K_G inhibits NFkB NF-κB Genistein->NFkB inhibits JNK_G JNK Genistein->JNK_G suppresses p38_G p38 Genistein->p38_G suppresses Akt_G Akt PI3K_G->Akt_G Cell_Survival Cell Survival & Proliferation Akt_G->Cell_Survival NFkB->Cell_Survival Apoptosis_G Apoptosis JNK_G->Apoptosis_G p38_G->Apoptosis_G Experimental_Workflow cluster_treatment Treatment Phase Start Tumor Cell Culture (e.g., 4T1) Implantation Orthotopic Implantation of Cells into Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Palpation, Calipers) Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Control Vehicle Control Test_Compound Test Compound (e.g., this compound) Positive_Control Positive Control (e.g., Paclitaxel) Monitoring Tumor Volume & Body Weight Measurement (e.g., twice weekly) Control->Monitoring Test_Compound->Monitoring Positive_Control->Monitoring Endpoint_Analysis Endpoint Analysis: - Tumor Weight - Histopathology - Biomarker Analysis Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Statistical Comparison Endpoint_Analysis->Data_Analysis

References

Artonin E: A Comparative Meta-Analysis of Pre-clinical Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Absence of human clinical trial data for Artonin E necessitates a meta-analysis of pre-clinical findings to guide future research and development. To date, no registered clinical trials for the flavonoid compound this compound are publicly available. However, a growing body of in vitro research highlights its potential as an anti-cancer agent across various cancer cell lines. This guide provides a comparative summary of the existing pre-clinical data, focusing on the compound's effects on cell viability, its mechanisms of action, and the signaling pathways involved.

Comparative Efficacy of this compound Across Cancer Cell Lines

This compound has demonstrated significant cytotoxic effects in a dose-dependent manner across multiple cancer cell lines, including breast, colon, and ovarian cancers. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the duration of treatment.

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
MCF-7Breast Cancer~10 µM24[1]
~3 µM48[1]
LoVoColon Cancer11.73 µg/mL (~26.5 µM)24[2]
HCT116Colon Cancer3.25 µg/mL (~7.3 µM)24[2]
SKOV-3Ovarian CancerNot explicitly stated, but apoptosis induced.Not specified[3]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but anticancer effects observed.Not specified
H460, A549, H292Lung CancerNot explicitly stated, but shown to enhance anoikis.Not specified

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Studies have consistently shown that this compound induces apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage, membrane alteration, DNA fragmentation, and nuclear condensation. The induction of apoptosis is often dose-dependent.

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, in breast cancer cells (MCF-7). This arrest prevents the cancer cells from progressing through the cell cycle and proliferating. For instance, treatment of MCF-7 cells with 3 and 10 µM of this compound resulted in a significant increase in the percentage of cells in the G0/G1 phase.

Signaling Pathways Modulated by this compound

This compound's induction of apoptosis and cell cycle arrest is mediated through its influence on several key signaling pathways.

Intrinsic Apoptotic Pathway

In MCF-7 breast cancer cells, this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is evidenced by the increased production of reactive oxygen species (ROS), upregulation of pro-apoptotic proteins like Bax and cytochrome c, and activation of caspases 9 and 7. Notably, this process appears to be independent of the tumor suppressor protein p53.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome c ↑ Cytochrome c Mitochondria->Cytochrome c Caspase-9 ↑ Caspase-9 Cytochrome c->Caspase-9 Caspase-7 ↑ Caspase-7 Caspase-9->Caspase-7 Apoptosis Apoptosis Caspase-7->Apoptosis

Intrinsic Apoptotic Pathway Activated by this compound
MAPK Signaling Pathway

In colon cancer cells (LoVo and HCT116), this compound has been shown to induce apoptosis through the MAPK signaling pathway. This involves the increased phosphorylation of ERK1/2, p38, and c-Jun.

G This compound This compound MAPK_Pathway MAPK Signaling Pathway This compound->MAPK_Pathway p_ERK ↑ p-ERK1/2 MAPK_Pathway->p_ERK p_p38 ↑ p-p38 MAPK_Pathway->p_p38 p_cJun ↑ p-c-Jun MAPK_Pathway->p_cJun Apoptosis Apoptosis p_ERK->Apoptosis p_p38->Apoptosis p_cJun->Apoptosis

MAPK Signaling Pathway in this compound-Induced Apoptosis
Downregulation of Anti-Apoptotic Proteins

This compound has also been found to downregulate the expression of anti-apoptotic proteins. In colon cancer cells, it decreases the levels of Bcl-2 and Bcl-xL. In lung cancer cells, it has been shown to down-regulate the myeloid cell leukemia-1 (MCL1) protein, which sensitizes the cells to anoikis (a form of programmed cell death that occurs when cells detach from the extracellular matrix).

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited pre-clinical studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) for specified time periods (e.g., 24, 48 hours).

  • MTT Addition: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with different concentrations of this compound for a specified duration.

  • Cell Harvesting: Both floating and attached cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, total protein is extracted from the cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases, p-ERK).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection a Cell Lysis & Protein Extraction b Protein Quantification a->b c SDS-PAGE b->c d PVDF Membrane Transfer c->d e Blocking d->e f Primary Antibody Incubation e->f g Secondary Antibody Incubation f->g h Chemiluminescent Detection g->h

General Workflow for Western Blot Analysis

Conclusion and Future Directions

The available pre-clinical data consistently demonstrate the potent anti-cancer properties of this compound across various cancer cell lines. Its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways underscores its potential as a therapeutic agent. However, the lack of in vivo and human clinical trial data is a significant gap. Future research should focus on evaluating the efficacy and safety of this compound in animal models to pave the way for potential clinical investigations. Further studies are also warranted to explore its efficacy in a wider range of cancers and to fully elucidate the molecular mechanisms underlying its anti-tumor activity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Artonin E
Reactant of Route 2
Reactant of Route 2
Artonin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.